Methanesulfonic acid, zinc salt
Description
Historical Context and Evolution of Research on Methanesulfonate (B1217627) Chemistry
The journey of methanesulfonate chemistry begins with the discovery of its parent acid, methanesulfonic acid (MSA). German chemist Hermann Kolbe first identified MSA between 1842 and 1845, initially naming it methyl hyposulphuric acid. wikipedia.org Kolbe's work built upon earlier investigations by Berzelius and Marcet in 1813. wikipedia.org Throughout the 19th century, the name evolved to methyl sulphonic acid. wikipedia.org
For a long period, MSA was considered a specialty chemical produced for a niche market, which made it relatively expensive. rsc.org A significant development in its synthesis was a 1950 patent that described heating methane (B114726) and sulfur trioxide under pressure with a mercury catalyst. acs.org However, the industrial-scale production processes were not always aligned with the principles of green chemistry. rsc.org
The last few decades have seen substantial improvements. In the 1960s, the term "mesyl" was coined, and the acid became known as mesylic acid. wikipedia.org Pennwalt Corporation developed a chlorine-oxidation process in 1967. wikipedia.org More recently, a drive towards greener and more cost-effective methods has led to significant innovations. In 2016, Grillo-Werke AG in Germany developed a process based on the direct reaction of methane and oleum, a technology later acquired by BASF. wikipedia.orgacs.org This evolution from a costly specialty item to a more accessible commodity chemical has paved the way for expanded research into its salts, including zinc methanesulfonate. rsc.orgacs.org
Academic Significance of Zinc Methanesulfonate in Contemporary Chemical Sciences
In modern chemical research, zinc methanesulfonate has emerged as a key compound in several advanced fields, primarily due to the high solubility of its metal salts and its environmentally benign characteristics compared to traditional mineral acids. rsc.orgnih.govrsc.org
Electrochemistry and Energy Storage: A major area of interest is its use as an electrolyte in aqueous zinc-ion batteries (ZIBs). nih.gov ZIBs are considered promising alternatives to lithium-ion batteries due to the high abundance and safety of zinc. nih.govresearchgate.net Research has shown that zinc methanesulfonate electrolytes can solve critical issues like poor reversibility and dendrite formation on zinc anodes that are common in conventional electrolytes like zinc sulfate (B86663). nih.gov The bulky methanesulfonate anion (CH₃SO₃⁻) regulates the solvation structure of the Zn²⁺ ion, which helps to slow hydrogen evolution side reactions and promotes smoother zinc plating. nih.govacs.org This leads to significantly improved battery performance, including higher specific capacity and long-term cycling stability. nih.govacs.org
| Electrolyte | Specific Capacity (at 0.1 A g⁻¹) | Cyclic Stability | Coulombic Efficiency | Reference |
|---|---|---|---|---|
| 3 mol L⁻¹ Zn(CH₃SO₃)₂ | 350 mAh g⁻¹ | > 800 hours | > 98% | nih.govacs.org |
| ZnSO₄ | 213 mAh g⁻¹ | Not specified | Not specified | nih.govacs.org |
Hydrometallurgy: Zinc methanesulfonate plays a role in the sustainable recovery of metals. Studies have investigated the use of methanesulfonic acid for leaching lead and zinc from industrial residues such as jarosite. rsc.orgresearchgate.net In these processes, zinc methanesulfonate is formed in the solution. The solubility of zinc methanesulfonate is a critical factor; for instance, its solubility decreases at very high MSA concentrations and lower temperatures, which can lead to its precipitation. rsc.orgacs.org This property can be harnessed for the selective recovery of different metals. rsc.org The formation of hydrates, such as Zn(CH₃SO₃)₂·4H₂O and Zn(CH₃SO₃)₂·12H₂O, at different temperatures is also a key aspect of its phase behavior in aqueous systems. acs.orgacs.org
| Compound | Stable Temperature Range | Key Characteristic | Reference |
|---|---|---|---|
| Zn(CH₃SO₃)₂·12H₂O | Forms below 26 °C | Solubility decreases abruptly below this temperature. | acs.org |
| Zn(CH₃SO₃)₂·4H₂O | Stable at 25 °C, even in high ZnCl₂ concentrations | Its solubility changes more slowly with temperature compared to the dodecahydrate. | acs.orgacs.org |
Catalysis: In the field of catalysis, zinc-based catalysts modified with methanesulfonic acid have demonstrated high efficacy. A novel catalyst system, Zn-1.5MSA/MCM-41, was developed for the hydration of acetylene (B1199291). rsc.org This catalyst showed excellent performance and stability, achieving about 80% acetylene conversion. rsc.org The methanesulfonate component was found to increase the acidity of the catalyst and inhibit the loss of zinc, which are key factors in its enhanced stability and activity. rsc.org
| Metric | Value | Operating Time | Reference |
|---|---|---|---|
| Acetylene Conversion | ~80% | 150 hours | rsc.org |
| Acetaldehyde (B116499) Selectivity Decrease | ~8% | 150 hours | rsc.org |
| Zinc Species Loss | ~20.9% | 150 hours | rsc.org |
Scope and Objectives of Scholarly Inquiry into Zinc Methanesulfonate Systems
The overarching goal of current and future research on zinc methanesulfonate systems is to leverage its favorable properties to develop greener, more efficient, and economically viable technologies.
The primary objectives can be summarized as follows:
Developing Advanced Energy Storage Solutions: The foremost objective is to establish zinc methanesulfonate as a superior electrolyte for next-generation aqueous zinc-ion batteries. nih.gov Scholarly inquiry aims to fully understand the mechanism by which the methanesulfonate anion influences zinc deposition and stripping, with the goal of completely suppressing dendrite growth and achieving near-perfect Coulombic efficiency over thousands of cycles. nih.govresearchgate.net The exploration of this "green" electrolyte system is a key part of the broader effort to find sustainable alternatives to lithium-ion technology. nih.govacs.org
Advancing Circular Hydrometallurgy: Research in this area seeks to design and optimize closed-loop systems for recovering valuable metals from industrial waste streams. rsc.orgresearchgate.net The objective is to use methanesulfonic acid as a leachant to create pregnant leach solutions containing zinc methanesulfonate and other metal salts, from which metals can be selectively recovered. rsc.orgresearchgate.net Future work will focus on improving the efficiency of these processes and scaling them for industrial application, contributing to a more circular economy. rsc.org
Creating Robust Catalytic Systems: In catalysis, the goal is to design highly stable and selective heterogeneous catalysts. For systems involving zinc methanesulfonate, research aims to understand the precise interaction between the zinc species and the methanesulfonate ligand to prevent deactivation from coking or leaching of the active metal. rsc.org The objective is to create catalysts that can operate efficiently for extended periods, making industrial chemical transformations more sustainable. rsc.org
Structure
2D Structure
Properties
CAS No. |
33684-80-9 |
|---|---|
Molecular Formula |
C2H6O6S2Zn |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
zinc;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Zn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI Key |
MKRZFOIRSLOYCE-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Techniques
Investigation of Direct Dissolution Pathways for Zinc Methanesulfonate (B1217627) Synthesis
The most straightforward methods for producing zinc methanesulfonate involve the direct reaction of a zinc source with methanesulfonic acid. These methods are often favored for their simplicity and high yield.
Reaction of Metallic Zinc with Methanesulfonic Acid
The direct reaction of metallic zinc with methanesulfonic acid represents a fundamental approach to synthesizing zinc methanesulfonate. In this reaction, zinc metal is dissolved in an aqueous solution of methanesulfonic acid, leading to the formation of zinc methanesulfonate and the evolution of hydrogen gas. rsc.org The reaction is typically driven to completion by the release of chemical potential associated with the reduction of a proton. googleapis.com To achieve a practical reaction rate, it is often necessary to use zinc with a high surface area. googleapis.com
The general chemical equation for this reaction is: Zn(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + H₂(g) rsc.org
Utilization of Zinc Oxides and Hydroxides as Precursors
A common and effective method for the synthesis of zinc methanesulfonate involves the neutralization of methanesulfonic acid with zinc oxide or zinc hydroxide (B78521). rsc.org This acid-base reaction is a direct and often clean route to the desired salt.
For the synthesis using zinc oxide, the powdered oxide is gradually added to a heated aqueous solution of methanesulfonic acid, typically at temperatures ranging from 50 to 80°C. rsc.org The use of a stoichiometric amount or a slight excess of the acid ensures the complete dissolution of the oxide. rsc.org The resulting solution is then typically filtered to remove any insoluble impurities, followed by concentration via evaporation and subsequent crystallization to yield the product. rsc.org
A representative reaction using zinc oxide is as follows: ZnO(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + H₂O(l)
Similarly, zinc hydroxide can be used as the precursor. It is recommended to use freshly precipitated hydroxides to avoid issues with passivation that can slow down the reaction. Like zinc oxide, zinc hydroxide reacts with methanesulfonic acid in a neutralization reaction to form zinc methanesulfonate and water.
The reaction with zinc hydroxide is represented by: Zn(OH)₂(s) + 2CH₃SO₃H(aq) → Zn(CH₃SO₃)₂(aq) + 2H₂O(l)
| Precursor | Reactant | Typical Conditions | Product |
| Metallic Zinc | Methanesulfonic Acid | High surface area zinc, aqueous solution | Zinc Methanesulfonate, Hydrogen Gas |
| Zinc Oxide | Methanesulfonic Acid | 50-80°C, aqueous solution | Zinc Methanesulfonate, Water |
| Zinc Hydroxide | Methanesulfonic Acid | Freshly precipitated hydroxide recommended | Zinc Methanesulfonate, Water |
Synthesis through Anion Exchange Reactions
Anion exchange reactions provide an alternative route to zinc methanesulfonate, particularly when starting from other zinc salts like zinc chloride.
Reaction with Metal Chloride Salts and Subsequent Hydrochloric Acid Removal
Zinc methanesulfonate can be synthesized by reacting zinc chloride with methanesulfonic acid. rsc.org This method presents the challenge of removing the resulting hydrochloric acid to drive the reaction to completion. rsc.org The removal of hydrochloric acid can be accomplished through techniques such as vacuum distillation or solvent extraction. rsc.org However, complete removal of chloride ions can be difficult to achieve. rsc.org
The equilibrium for this reaction is: ZnCl₂(aq) + 2CH₃SO₃H(aq) ⇌ Zn(CH₃SO₃)₂(aq) + 2HCl(aq)
Precipitation Driven by Silver(I) Chloride Formation
A highly effective method for driving the synthesis of metal methanesulfonates to completion is through the precipitation of an insoluble silver halide. In this approach, a soluble zinc salt, such as zinc chloride, is reacted with silver methanesulfonate. The strong driving force for this reaction is the formation of a highly insoluble silver chloride precipitate, which can be easily removed by filtration, leaving the desired zinc methanesulfonate in the solution. googleapis.com
This type of reaction is typically run with stoichiometrically equivalent amounts of the reactants to avoid contamination of the final product with unreacted starting materials. googleapis.com
An analogous reaction demonstrating this principle is the synthesis of ferrous methanesulfonate: FeCl₂(aq) + 2Ag(CH₃SO₃)(aq) → Fe(CH₃SO₃)₂(aq) + 2AgCl(s)↓ googleapis.com
This method provides a clean route to the desired methanesulfonate salt, free from chloride ion contamination.
| Reactant 1 | Reactant 2 | Driving Force | Byproduct |
| Zinc Chloride | Methanesulfonic Acid | Removal of HCl (distillation/extraction) | Hydrochloric Acid |
| Zinc Chloride | Silver Methanesulfonate | Precipitation of AgCl | Silver Chloride |
Electrochemical Synthesis Approaches
Electrochemical methods offer a high-purity route for the preparation of metal methanesulfonates, including zinc methanesulfonate. The primary electrochemical technique is the anodic dissolution of the metal in a methanesulfonic acid electrolyte. rsc.orggoogleapis.com
This process involves using a zinc metal anode in an electrochemical cell containing a solution of methanesulfonic acid. googleapis.com When an electrical potential is applied, the zinc anode is oxidized and dissolves into the electrolyte as zinc ions, which then combine with the methanesulfonate anions to form zinc methanesulfonate. googleapis.com To prevent the redeposition of the zinc at the cathode, a divided cell, often separated by an anion exchange membrane, is used. rsc.org This membrane allows the transport of methanesulfonate anions from the catholyte to the anolyte while preventing the passage of the newly formed zinc cations in the opposite direction. rsc.orggoogleapis.com
The key processes in the electrochemical cell are:
Anode (Oxidation): Zn(s) → Zn²⁺(aq) + 2e⁻
Cathode (Reduction): 2H⁺(aq) + 2e⁻ → H₂(g)
This method can be a cost-effective route for the commercial production of large quantities of certain metal methanesulfonates and allows for the preparation of high-purity products. googleapis.com
Anodic Dissolution of Zinc in Methanesulfonic Acid Electrolytes
A prominent electrochemical method for synthesizing zinc methanesulfonate involves the anodic dissolution of zinc metal within a methanesulfonic acid electrolyte. This process is integral to the negative electrode reactions in certain types of hybrid redox flow batteries. researchgate.net In this system, metallic zinc is oxidized, dissolving into the methanesulfonic acid solution to form zinc(II) ions, while methanesulfonate anions act as the charge-balancing species, resulting in the in-situ formation of zinc methanesulfonate. The electrochemistry is characterized by the deposition and dissolution of zinc, which are fundamental reactions for the battery's operation. researchgate.net The use of aqueous methanesulfonic acid provides the medium for these electrochemical reactions to occur. researchgate.net
Optimized Electrochemical Cell Designs for High Purity Product
The design of the electrochemical cell is crucial for achieving a high-purity product. In applications such as zinc-based redox flow batteries, the cell configuration is optimized to support high energy density and stable cycling. For instance, in Zn-Ce systems, a high cell voltage is a key feature. researchgate.net For the synthesis of pure zinc methanesulfonate, cell design would focus on maximizing the efficiency of zinc dissolution while minimizing side reactions, such as hydrogen evolution. Research shows that certain additives to the electrolyte can increase the overpotential for hydrogen evolution, effectively suppressing this competing reaction. researchgate.net Furthermore, hybrid electrolyte systems, such as those using co-solvents like ethylene (B1197577) glycol, have been designed to stabilize the zinc anode by forming a protective interphase, which can prevent dendritic growth and other side reactions that might introduce impurities. researchgate.net The separation of anolyte and catholyte compartments, often by a membrane like Nafion 117, is a standard design feature to prevent cross-contamination of electroactive species. researchgate.net
Optimization of Synthetic Parameters and Reaction Conditions
The optimization of reaction conditions is paramount in both traditional and advanced syntheses to ensure high yield and purity of zinc methanesulfonate.
Influence of Reactant Concentration and Molar Ratios
The concentration of reactants and their molar ratios significantly affect the synthesis of zinc methanesulfonate and related compounds. In a conventional synthesis, zinc methanesulfonate can be prepared by reacting zinc oxide with an aqueous solution of methanesulfonic acid. prepchem.com The relative amounts of the reactants are critical; one documented preparation uses 7 parts zinc oxide to 22.6 parts of a 70% aqueous methanesulfonic acid solution. prepchem.com
In the development of zinc-based catalysts, the molar ratio of methanesulfonic acid (MSA) to the zinc source (e.g., ZnCl₂) has a profound impact on catalytic performance and stability. A study on a Zn-MSA/MCM-41 catalyst for acetylene (B1199291) hydration tested various MSA/ZnCl₂ molar ratios (x = 0.5, 0.75, 1, 1.25, 1.5, and 2). It was found that a molar ratio of 1.5 (Zn-1.5MSA/MCM-41) exhibited outstanding stability and high conversion rates. rsc.org This suggests that an optimal ratio exists where the ligand (MSA) effectively improves the dispersion and activity of the zinc species. rsc.org
Similarly, studies on the synthesis of other zinc-based materials, like Zeolitic Imidazolate Framework-8 (ZIF-8), show that the molar ratio of the organic linker to the zinc source influences crystallinity, yield, and particle size. nih.gov Increasing the molar ratio of linker to zinc up to an optimal point (a ratio of 8 in one study) improved the product's characteristics, after which excess linker was detrimental. nih.gov This principle of an optimal molar ratio is broadly applicable to coordination compound synthesis.
| Catalyst (Zn-xMSA/MCM-41) | Molar Ratio (x) | Initial Acetylene Conversion (%) | Notes |
|---|---|---|---|
| Zn/MCM-41 | 0 | ~92% (initially), dropping to 68% after 10h | Demonstrates poor stability without MSA ligand. |
| Zn-1.5MSA/MCM-41 | 1.5 | 99% | Exhibited outstanding stability over 150h. |
Impact of Temperature and Reaction Duration
Temperature and reaction time are critical parameters that control reaction kinetics and product formation. In one reported synthesis of zinc methanesulfonate, the reaction mixture was heated at 150°C for two hours. prepchem.com The thermal stability of the compound is a key consideration; a Zn-MSA catalyst was shown to be stable at typical reaction temperatures, with decomposition of the MSA ligand occurring at much higher temperatures (325–500 °C). rsc.org
Studies on the synthesis of zinc oxide nanoparticles provide analogous insights. Increasing the synthesis temperature can lead to larger particle sizes due to enhanced aggregation and collision frequency among nucleating atoms. nih.govresearchgate.net For example, ZnO nanoparticles synthesized at 28°C were significantly smaller (8–46 nm) than those synthesized at 60°C (73–123 nm). nih.gov However, temperature can also have the opposite effect in some systems; one study on zinc sulfide (B99878) synthesis found that increasing the calcination temperature from 350°C to 400°C led to a decrease in crystal size. jacsdirectory.com
Reaction duration also plays a crucial role. In the hydrothermal synthesis of ZnO, both reaction time and temperature were found to affect the shape and size of the nanoparticles, with longer times and higher temperatures leading to the formation of nanorod clusters as smaller particles coalesce. core.ac.uk For the Zn-1.5MSA/MCM-41 catalyst, a reaction duration of 150 hours was used to demonstrate its high stability, with acetylene conversion remaining above 90% for the first 70 hours. rsc.org
| Synthesis Temperature (°C) | Resulting Particle Size (nm) | Reference |
|---|---|---|
| 28 | 8 - 46 | nih.gov |
| 60 | 73 - 123 | nih.gov |
| 65 | 98 ± 43 | researchgate.net |
| 70 | 135 ± 77 | researchgate.net |
| 75 | 458 ± 243 | researchgate.net |
Role of Solvents and Co-solvents in Reaction Efficiency
The choice of solvent is fundamental to controlling the synthesis of zinc methanesulfonate. Water is a common solvent, used to prepare aqueous solutions of methanesulfonic acid for reaction with zinc oxide. prepchem.com Methanesulfonic acid itself can act as a leaching agent and solvent, particularly for recovering metals from industrial residues. rsc.orgresearchgate.net The solubility of the resulting metal methanesulfonate salts is a key factor; high concentrations of MSA can lead to the precipitation of iron and zinc methanesulfonate salts due to their limited solubility in water-lean MSA. rsc.orgresearchgate.net
The solvent medium can dictate the morphology and properties of the final product. In the synthesis of ZnO nanoparticles, using ethanol (B145695) as a solvent promoted preferential growth along the researchgate.net direction, resulting in nanorods, whereas methanol (B129727) inhibited this growth, leading to platelet-like particles. nih.gov This demonstrates the powerful role of the solvent in directing crystal growth. nih.gov
Co-solvents are also employed to modify reaction conditions and improve efficiency. In electrochemical systems, such as Zn-S batteries, hybrid aqueous electrolytes using ethylene glycol as a co-solvent have been developed. researchgate.net This "cocktail" approach can stabilize the zinc anode and facilitate the desired electrochemical reactions. researchgate.net The synthesis of ZIF-8 in different media (aqueous vs. alcoholic) also showed that the solvent significantly affects the product's morphology, size distribution, and crystallinity, with methanolic media yielding a higher quality product in one study. meddocsonline.org
Advanced Purification Techniques for Synthetic Products
Achieving high purity for the synthesized zinc methanesulfonate often requires specific purification steps to remove unreacted precursors, by-products, and other impurities. A common and straightforward method is recrystallization from a suitable solvent, typically water, especially if an excess of a soluble precursor was used in the synthesis. rsc.org
For removing specific ionic impurities, more targeted methods are available. If the synthesis route involves chloride-containing precursors, residual chloride ions can be difficult to remove. A potential method involves the addition of silver carbonate to an aqueous solution of the product. This precipitates insoluble silver chloride, which can be removed by filtration. nih.gov
Washing the crude product with organic solvents is another effective technique. A protocol for purifying zinc sulphinates, which are structurally related to methanesulfonates, involves washing the solid product with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) to remove organic impurities. nih.gov For removing unwanted metal ions, a process known as cementation can be used, where a more electropositive metal (like zinc powder itself) is added to a solution to displace and precipitate less electropositive metal ions such as lead, copper, and cadmium. google.com The solid precipitate is then removed by filtration. google.com
Recrystallization from Aqueous and Non-aqueous Systems
The purification of methanesulfonic acid, zinc salt (zinc methanesulfonate) is crucial for its various industrial applications, including electroplating and as a catalyst. Recrystallization is a primary technique employed to enhance the purity of the synthesized salt. This can be performed using either aqueous or non-aqueous solvent systems, with the choice of solvent significantly impacting the final product's purity and hydration state.
Aqueous Recrystallization
A common and straightforward method for purifying zinc methanesulfonate involves recrystallization from an aqueous solution. This process typically follows the direct neutralization of zinc oxide with methanesulfonic acid. After the initial reaction, the solution is filtered to remove insoluble impurities and then concentrated by evaporating the water. Subsequent cooling of the concentrated solution allows for the crystallization of zinc methanesulfonate. A key advantage of this method is its simplicity and the potential for high yields, often exceeding 90% under optimized conditions.
However, the hydration state of the resulting zinc methanesulfonate is highly dependent on the crystallization conditions, particularly the temperature at which crystallization occurs. For instance, crystallization at reduced temperatures from an aqueous solution typically yields the tetrahydrate form, Zn(CH₃SO₃)₂·4H₂O. The process mirrors industrial practices for similar salts like zinc sulfate (B86663), where controlled evaporation is critical to prevent premature crystallization and to obtain crystals of a desired size and quality. google.com
Non-aqueous Recrystallization
Recrystallization from non-aqueous solvents offers an alternative route for purifying zinc methanesulfonate, particularly when aiming for an anhydrous product or when dealing with impurities that are soluble in water. Ethanol is a commonly used non-aqueous solvent for this purpose. The general procedure involves dissolving the crude zinc methanesulfonate in hot ethanol and then allowing the solution to cool, which induces crystallization of the purified salt. The lower solubility of the salt in ethanol at reduced temperatures facilitates its separation.
Another non-aqueous approach involves the use of acetone (B3395972). After a metathesis reaction, such as between zinc chloride and methanesulfonic acid, the addition of acetone to the reaction mixture can induce the crystallization of zinc methanesulfonate. Furthermore, washing the solid product with a hydrophilic organic solvent like acetone or ether can be employed to remove residual impurities. googleapis.com
The choice between aqueous and non-aqueous recrystallization depends on the desired final product specifications and the nature of the impurities to be removed. While aqueous recrystallization is often simpler and yields hydrated forms of the salt, non-aqueous methods can provide the anhydrous form and may be more effective for certain types of impurities.
Separation Strategies for Residual Impurities
Following the initial synthesis and primary purification steps like recrystallization, residual impurities may still be present in the zinc methanesulfonate product. These impurities can originate from the raw materials or be byproducts of the synthesis reaction. Several advanced techniques are employed to remove these trace contaminants and achieve high-purity zinc methanesulfonate.
One significant challenge in the synthesis of zinc methanesulfonate via a metathesis reaction with zinc chloride is the removal of residual chloride ions. rsc.org These ions can be difficult to eliminate completely. One strategy involves vacuum distillation to remove the hydrochloric acid formed during the reaction. Alternatively, neutralization with a weak base can be employed. Solvent extraction presents another option for the removal of hydrochloric acid, although this introduces the challenge of completely removing the organic solvent afterward. rsc.org
In hydrometallurgical applications where methanesulfonic acid is used to leach metals like zinc from ores or industrial residues, the resulting pregnant leach solution contains various metal ions. rsc.org For instance, when leaching lead and zinc from iron-rich jarosite residues, the solution will contain iron methanesulfonate as a major impurity. rsc.orgresearchgate.net The limited solubility of iron and zinc methanesulfonate salts in water-lean methanesulfonic acid can be exploited for separation. rsc.org At high concentrations of methanesulfonic acid (above 90 vol%), a precipitate containing iron and some zinc methanesulfonate forms, which can be separated from the lead-rich solution.
Further purification can be achieved through techniques such as adsorption. epo.org Adsorption methods, which can involve physisorption or chemisorption, are effective in removing trace impurities. epo.org For instance, after distillation, the purified methanesulfonic acid can be passed through an adsorbent bed to capture any remaining contaminants. epo.org
In some specialized applications, such as the purification of zinc-containing proteins, immobilized metal affinity chromatography (IMAC) is utilized. nih.gov This technique separates proteins based on their affinity for chelated metal ions. While this is a biological application, the principle of using affinity-based separation could potentially be adapted for the high-purity separation of inorganic zinc compounds.
A summary of separation strategies for common impurities is presented in the table below:
| Impurity | Separation Strategy | Principle |
| Residual Hydrochloric Acid | Vacuum Distillation | Removal of volatile HCl from the less volatile zinc methanesulfonate solution. |
| Neutralization | Reaction of HCl with a weak base to form a salt that can be separated. | |
| Solvent Extraction | Selective transfer of HCl into an immiscible organic solvent. rsc.org | |
| Iron Methanesulfonate | Precipitation | Exploiting the lower solubility of iron methanesulfonate in concentrated methanesulfonic acid solutions. rsc.org |
| Other Metal Ions | Adsorption | Selective binding of impurity ions onto the surface of an adsorbent material. epo.org |
The selection of an appropriate separation strategy depends on the specific impurities present, their concentrations, and the desired purity level of the final zinc methanesulfonate product. A combination of these techniques is often employed to achieve the stringent purity requirements of various industrial applications.
Coordination Chemistry and Structural Elucidation
Investigation of Zinc Ion Coordination Environment in Methanesulfonate (B1217627) Complexes
The environment surrounding the central zinc ion in methanesulfonate complexes is a subject of detailed structural analysis, revealing how the zinc ion interacts with its surrounding ligands.
In biological and chemical systems, the zinc(II) ion, classified as a hard acid, preferentially coordinates with first-row donor atoms like oxygen and nitrogen, and to a lesser extent, with the second-row donor atom sulfur. nih.gov For zinc methanesulfonate, particularly in aqueous solutions, the primary ligand donors are the oxygen atoms from the methanesulfonate (CH₃SO₃⁻) anions and the oxygen atoms of water molecules. wikipedia.org The sulfonate group acts as a ligand, coordinating to the zinc center through its oxygen atoms.
The coordination number for zinc typically ranges from four to six, with three, seven, and eight being less common. researchgate.net Consequently, the most prevalent coordination geometries are tetrahedral (for coordination number 4) and octahedral (for coordination number 6). wikipedia.orgresearchgate.net
In the case of zinc methanesulfonate, the coordination environment is highly dependent on the state of hydration. The aqueous zinc ion itself exists as the octahedral aqua complex, [Zn(H₂O)₆]²⁺. wikipedia.org When forming solid salts from aqueous solutions, various hydrates of zinc methanesulfonate can be isolated, such as zinc methanesulfonate tetrahydrate (Zn(CH₃SO₃)₂·4H₂O) and zinc methanesulfonate dodecahydrate (Zn(CH₃SO₃)₂·12H₂O). researchgate.netacs.org
Structural analysis of the dodecahydrate has been performed, revealing a specific crystalline structure. researchgate.net This adaptability allows zinc to form complexes with varied geometries, from tetrahedral to octahedral, depending on the surrounding ligands. nih.gov
| Coordination Number | Geometry | Prevalence |
|---|---|---|
| 4 | Tetrahedral | Most prevalent geometry, found in many complexes like ZnCl₄²⁻ and in enzymes. wikipedia.orgresearchgate.net |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Less common, but occurs in catalytic sites of some enzymes. researchgate.netnih.gov |
| 6 | Octahedral | Common, especially in aqueous solutions (e.g., [Zn(H₂O)₆]²⁺) and hydrated salts. wikipedia.orglibretexts.org |
Formation and Stability of Zinc Methanesulfonate Coordination Compounds
The formation of zinc methanesulfonate complexes is an equilibrium process, the stability of which is quantified by formation constants and influenced by environmental factors such as pH.
For zinc complexes, these constants can be determined using various analytical techniques. Isothermal titration calorimetry (ITC), for instance, can directly measure the thermodynamic parameters (enthalpy and binding constant) of complex formation. nih.gov Other methods include potentiometric titrations and the method of continuous variations (Job's Plot), which uses spectroscopy to determine the stoichiometry and formation constant of a complex ion. libretexts.org
The formation of the zinc-ammonia complex ion provides a well-documented example of this type of equilibrium: Zn²⁺(aq) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq) The formation constant (K_f) for this reaction is 3.6 x 10⁸, indicating a strong, product-favored equilibrium. youtube.com While specific K_f values for zinc methanesulfonate are not detailed in the available literature, the principles and methods of determination are directly applicable.
The stability and formation of zinc complexes are significantly dependent on the pH of the solution. researchgate.net This is because the hydrogen ion (H⁺) can compete with the zinc ion (Zn²⁺) for the same binding sites on the ligands. plos.org
Studies on the complexation of zinc with various organic ligands, such as those containing sulfonic acid or carboxylic acid groups, demonstrate this effect clearly. As pH decreases (acidity increases), the concentration of H⁺ ions rises, leading to increased protonation of the ligand's donor atoms. This competition reduces the availability of binding sites for Zn²⁺, thus decreasing the extent of complex formation. plos.org Conversely, as pH increases, deprotonation of the ligand makes the donor atoms more available, favoring stronger and more extensive complexation with zinc. plos.org
For example, research on zinc complexation with dissolved organic carbon from leachate-polluted groundwater showed that the conditional complex formation constant (log K_c) increased with rising pH, indicating more robust complex formation under less acidic conditions. The speciation of zinc in a simple aqueous solution is itself pH-dependent, shifting from the fully hydrated [Zn(H₂O)ₓ]²⁺ ion to various zinc aqua-hydroxo complexes as the pH increases. researchgate.net
| pH Condition | Dominant Process | Outcome |
|---|---|---|
| Low pH (Acidic) | Competition from H⁺ ions for ligand binding sites. | Reduced formation of Zn-ligand complexes. plos.org |
| High pH (Alkaline) | Deprotonation of ligands, making binding sites more available. | Enhanced formation and stability of Zn-ligand complexes. plos.org |
Spectroscopic Characterization of Coordination Structures
A suite of spectroscopic techniques is employed to characterize the structure and bonding in zinc methanesulfonate complexes. Each method provides unique insights into the coordination environment of the zinc ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the integrity of the methanesulfonate ligand and can reveal changes in the chemical environment upon coordination to the zinc center. Upfield shifts in the ¹H resonance frequencies of chelating ligands are typically observed upon coordination to a zinc center. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is valuable for verifying the presence of the sulfonate group (SO₃) and can indicate its coordination to the metal. Changes in the position and shape of the vibrational bands of the sulfonate group can distinguish between uncoordinated and coordinated states.
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements. For zinc methanesulfonate, it confirms the +2 oxidation state of the zinc ion (Zn²⁺) by identifying its characteristic binding energy.
UV-Visible (UV-Vis) Spectroscopy : While complexes of the d¹⁰ Zn(II) ion are typically colorless, UV-Vis spectroscopy is a powerful tool for studying the formation of complexes, especially when the ligand itself has a chromophore or when charge-transfer bands appear. It is the primary technique used in the method of continuous variations (Job's Plot) to determine the stoichiometry and formation constant of complexes in solution. libretexts.org
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Confirms ligand structure and detects changes in the electronic environment upon coordination. | nih.gov |
| FTIR | Verifies the presence and coordination mode of the methanesulfonate group. | |
| XPS | Confirms the Zn(II) oxidation state. | |
| UV-Vis | Used to study complex formation equilibria and determine formation constants. | libretexts.org |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Methanesulfonic acid, zinc salt | Zn(CH₃SO₃)₂ |
| Zinc | Zn |
| Zinc(II) ion | Zn²⁺ |
| Methanesulfonic acid | CH₃SO₃H |
| Methanesulfonate | CH₃SO₃⁻ |
| Water | H₂O |
| Zinc Methanesulfonate Tetrahydrate | Zn(CH₃SO₃)₂·4H₂O |
| Zinc Methanesulfonate Dodecahydrate | Zn(CH₃SO₃)₂·12H₂O |
| Zinc Chloride | ZnCl₂ |
| Ammonia | NH₃ |
Infrared (IR) Spectroscopy for Ligand Binding Assessment
Infrared (IR) spectroscopy is a important tool for probing the functional groups and binding modes within zinc methanesulfonate complexes. When supported on materials like MCM-41 mesoporous molecular sieves, the methanesulfonic acid (MSA) ligand's interaction with the zinc center can be observed through characteristic vibrational bands. researchgate.netrsc.org
Analysis of a Zn-1.5MSA/MCM-41 catalyst via Fourier-transform infrared (FT-IR) spectroscopy shows distinct absorption peaks that confirm the presence and binding of the methanesulfonate ligand. researchgate.net The spectra reveal that the coordination between the MSA ligand and the zinc species can create both Lewis and Brønsted acid sites, which is a factor in its catalytic activity. rsc.org For instance, a peak around 1450 cm⁻¹ is indicative of a Lewis acid solid catalyst, while peaks at 1545 cm⁻¹ and 1490 cm⁻¹ suggest a Brønsted acid catalyst. rsc.org The introduction of the MSA ligand to the support is confirmed by the appearance of absorption peaks around 1176-1194 cm⁻¹. researchgate.net Thermogravimetric analysis coupled with IR spectroscopy indicates that the MSA ligand begins to decompose in a temperature range of 325–500 °C. researchgate.net
Table 1: Characteristic IR Absorption Peaks for Supported Zinc Methanesulfonate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1450 | Lewis Acid Sites | rsc.org |
| 1545 and 1490 | Brønsted Acid Sites | rsc.org |
| 1176 - 1194 | Introduction of MSA Ligand | researchgate.net |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials. Research has shown that zinc methanesulfonate can exist in various hydrated crystalline forms. acs.org While some preparations, particularly when dispersed on a support, may result in an amorphous or poorly crystalline state researchgate.net, studies on bulk material have successfully identified and characterized its crystal structures.
Phase equilibria studies of the Zn(CH₃SO₃)₂–CH₃SO₃H–H₂O system have identified two stable crystalline hydrates at 298.15 K: zinc methanesulfonate tetrahydrate (Zn(CH₃SO₃)₂·4H₂O) and zinc methanesulfonate dodecahydrate (Zn(CH₃SO₃)₂·12H₂O). acs.org The tetrahydrate form is the stable phase in solutions with higher concentrations of methanesulfonic acid, while the dodecahydrate is stable in solutions with less than 5.5 wt % of the acid. acs.org The crystal structure of zinc methanesulfonate tetrahydrate is known to be isostructural with the corresponding copper(II) and iron(II) methanesulfonate tetrahydrates, where the metal cation is octahedrally coordinated by oxygen atoms from four water ligands and two methanesulfonate anions. researchgate.net
The crystallinity and phase purity of zinc methanesulfonate can be confirmed by comparing its powder XRD pattern to reference data, such as the International Centre for Diffraction Data (ICDD) reference code PDF-00-043-0002.
Table 2: Crystallographic Data for Zinc Methanesulfonate
| Parameter | Finding | Reference(s) |
| Identified Crystalline Phases | Zn(CH₃SO₃)₂·4H₂O (tetrahydrate), Zn(CH₃SO₃)₂·12H₂O (dodecahydrate) | acs.org |
| Crystal System (for Tetrahydrate) | Isostructural with Fe(CH₃SO₃)₂·4H₂O | researchgate.net |
| Coordination Geometry (for Tetrahydrate) | Octahedral coordination of Zn²⁺ | researchgate.net |
| Powder Diffraction File (PDF) Reference | ICDD PDF-00-043-0002 |
Theoretical Models for Describing Coordination Flexibility
The zinc ion (Zn²⁺) is known for its coordination flexibility, which is a key aspect of its function in both biological and chemical systems. rsc.orgresearchgate.net Unlike many transition metals, Zn²⁺ does not have a strong preference for a single coordination geometry, readily adopting four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) arrangements. rsc.orgrsc.org This adaptability allows the zinc ion to accommodate a wide variety of ligands and participate in diverse chemical reactions. rsc.org
In aqueous solution, Zn²⁺ typically forms an octahedral complex with six water molecules. rsc.org However, in protein active sites or in the presence of other ligands like methanesulfonate, the coordination number can change. rsc.org This flexibility is crucial for the catalytic function of many zinc-containing enzymes, where changes in the coordination sphere may occur at different stages of a reaction. rsc.org
Theoretical models, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are employed to study this dynamic behavior. researchgate.net These computational methods can simulate the interactions between the zinc ion and its ligands, providing insights into the energetic landscape of different coordination states and the dynamic interchange between them. researchgate.net For instance, QM/MM molecular dynamics simulations have been used to show that the coordination of ligands to a zinc center can change dynamically, such as a ligand shifting between monodentate and bidentate binding. researchgate.net
Research into Polymorphism and Structural Isomerism
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in zinc-containing coordination compounds. Research into zinc imidazolate frameworks (ZIFs), which are a type of metal-organic framework, has shown that different polymorphs can be accessed by varying synthesis conditions such as temperature. For example, two different polymorphs of a zinc imidazolate framework were found to be the thermodynamically stable phases above and below a transition temperature of approximately 360 °C. The development of methods to control polymorphism is a significant area of research, as different polymorphs can exhibit enhanced or different properties.
In addition to polymorphism, structural isomerism has also been studied in zinc complexes. In the gas phase, mass spectrometry coupled with infrared multiple photon dissociation (IRMPD) spectroscopy has been used to identify different prototropic isomers of zinc-sulfonamide complexes. These isomers differ in the site of protonation and can have significantly different energies. This research highlights the complexity of the potential energy surface for zinc coordination compounds and the existence of various stable or metastable structural arrangements.
Catalytic Applications and Mechanistic Studies
Applications in Organic Synthesis Reactions
Zinc methanesulfonate (B1217627) has proven to be a valuable catalyst in several fundamental organic reactions, including esterifications, transesterifications, Friedel-Crafts reactions, and acetylene (B1199291) hydration.
Zinc methanesulfonate has been successfully employed as a catalyst for the esterification of chloroacetic acid with various alcohols. google.com This reaction is significant in the pharmaceutical industry. Studies have shown that zinc methanesulfonate exhibits good catalytic activity for these reactions, even when using nearly equimolar amounts of the acid and alcohol.
In a specific study investigating the esterification of chloroacetic acid with isopropanol (B130326), several factors affecting the reaction were examined. Optimal conditions were identified, including the molar ratio of reactants, catalyst concentration, and reaction time. For instance, using a 1.1:1 molar ratio of isopropanol to chloroacetic acid with 0.5 mol% of zinc methanesulfonate catalyst resulted in a significant yield within 2.5 hours. The catalytic activity of zinc methanesulfonate has been compared with other Lewis acids, demonstrating its effectiveness in this transformation.
Table 1: Catalytic Performance of Zinc Methanesulfonate in the Esterification of Chloroacetic Acid with Isopropanol
| Parameter | Condition | Reference |
|---|---|---|
| Reactant Ratio | 1.1:1 (Isopropanol:Chloroacetic Acid) | |
| Catalyst Loading | 0.5 mol% (relative to chloroacetic acid) | |
| Reaction Time | 2.5 hours | |
| Water-carrying agent | Benzene | |
| Temperature | 80-85°C |
Zinc-based catalysts are widely recognized for their role in transesterification processes, a key reaction in the production of biodiesel from vegetable oils and recycled cooking oil. sciencemadness.orgsigmaaldrich.comnih.gov Transesterification involves the chemical reaction of triglycerides with an alcohol to form fatty acid alkyl esters (biodiesel) and glycerol. nih.gov While many studies focus on zinc oxides or other zinc salts, the fundamental Lewis acidic nature of the zinc ion is crucial for activating the ester bonds for transformation. researchgate.netthieme-connect.de
The catalytic activity in these systems is often attributed to the surface Zn²⁺ ions. sciencemadness.org For example, zinc oxide supported on alumina (B75360) or iron oxide has been shown to be effective in the transesterification of sunflower oil and waste cooking oil. sciencemadness.org Furthermore, zinc catalysts, known for their Lewis acidity, are explored for the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) through processes like glycolysis, which is a form of transesterification. researchgate.net The development of highly active and reusable zinc catalysts, such as those supported by bis(imidazole) ligands, underscores the importance of zinc compounds in promoting these reactions under mild conditions. mdpi.com
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming C-C bonds by attaching substituents to aromatic rings, can be catalyzed by Lewis acids. rsc.org While traditional catalysts like aluminum chloride are common, research into more environmentally benign and reusable catalysts is ongoing. bohrium.com
Methanesulfonic acid (MSA) itself is utilized as a strong Brønsted acid catalyst for reactions like Friedel-Crafts alkylation. rsc.org In studies screening various catalysts for the Friedel-Crafts reaction of electron-rich arenes, methanesulfonic acid proved to be highly effective. rsc.org The same study also investigated several Lewis acids, including zinc chloride (ZnCl₂), although in that specific case, it did not promote the reaction under the tested conditions. rsc.org However, other research highlights the use of zinc-based catalysts, such as zinc oxide powder, for Friedel-Crafts acylation, noting advantages like mild reaction conditions and catalyst recyclability. mdpi.com The combined use of a zinc source and a methanesulfonate counter-ion points to the potential of zinc methanesulfonate to act as a Lewis acid catalyst in these transformations.
A significant application of zinc methanesulfonate is in the hydration of acetylene to produce acetaldehyde (B116499), a valuable process in the chemical industry. researchgate.net A novel zinc-based catalyst system modified with a methanesulfonic acid (MSA) ligand has been developed and shown to be highly effective for this reaction. rsc.orgresearchgate.net
The addition of the MSA ligand was found to be crucial for improving the catalytic activity and stability of the zinc catalyst. researchgate.net Characterization studies revealed that the MSA ligand helps to provide more acid sites and improves the dispersion of the metal on the catalyst support, such as MCM-41. researchgate.net This enhanced dispersion and acidity contribute to high conversion rates and selectivity.
Table 2: Catalytic Performance of Zn-1.5MSA/MCM-41 in Acetylene Hydration
| Performance Metric | Result | Duration | Reference |
|---|---|---|---|
| Acetylene Conversion | ~99% (initial) | 150 hours | researchgate.net, |
| Acetaldehyde Selectivity | >70% | 150 hours | researchgate.net, |
| Acetylene Conversion | >90% | Within 70 hours | |
| Acetaldehyde Selectivity | ~74% | Within 70 hours | |
| Acetylene Conversion | 78% | After 150 hours | |
| Acetaldehyde Selectivity | 70% | After 150 hours |
Investigation of Catalytic Activity and Selectivity Profiles
The catalytic activity and selectivity of zinc methanesulfonate are central to its utility. In the hydration of acetylene, a catalyst composed of zinc with a methanesulfonic acid ligand supported on MCM-41 (Zn-1.5MSA/MCM-41) demonstrated outstanding performance. rsc.org It achieved an acetylene conversion rate of 99% with a selectivity towards acetaldehyde of over 70%. rsc.org The addition of the MSA ligand was proven to be excellent for enhancing the catalytic activity of the zinc-based catalyst. researchgate.net This enhancement is attributed to the creation of more acid sites and better dispersion of the zinc species on the support material. researchgate.net
Similarly, in the esterification of chloroacetic acid with alcohols, zinc methanesulfonate is reported to have good catalytic activity. Its effectiveness is comparable to other Lewis acids, making it a viable option for promoting these types of condensation reactions. The selectivity of zinc-based catalysts is also a key feature in other transformations, such as the electroreduction of carbon dioxide, where catalyst morphology can influence the product outcome.
Studies on Catalyst Reusability and Long-Term Stability
A crucial aspect of a modern catalyst is its reusability and long-term stability, which impacts its economic and environmental viability. Zinc methanesulfonate has shown positive results in this regard. In studies on the esterification of chloroacetic acid, the catalyst was found to be reusable without a significant loss of its catalytic activity. google.com
The long-term stability of the zinc-methanesulfonic acid catalyst system has been rigorously tested in the context of acetylene hydration. researchgate.net The Zn-1.5MSA/MCM-41 catalyst exhibited remarkable stability, operating for 150 hours with only a moderate decrease in performance. rsc.org After 150 hours of reaction, the acetylene conversion was still at 78%, and acetaldehyde selectivity remained at 70%. Studies into the deactivation mechanism revealed that the primary causes for the eventual loss of activity were the aggregation of zinc species and the physical loss of active zinc from the catalyst support. researchgate.net Despite this, the addition of the MSA ligand was shown to effectively reduce the rate of catalyst deactivation compared to an unsupported zinc catalyst.
Mechanistic Elucidation of Zinc Methanesulfonate-Catalyzed Reactions
The catalytic activity of zinc methanesulfonate is multifaceted, involving roles as both a Brønsted and a Lewis acid. The specific mechanism often depends on the reaction conditions and the substrate involved.
Role as a Brønsted Acid Catalyst
While the zinc ion (Zn²⁺) primarily functions as a Lewis acid, the methanesulfonate (MSA) component can impart Brønsted acidity to the catalytic system. In a study involving a zinc-based catalyst supported on MCM-41 for acetylene hydration, the addition of methanesulfonic acid was shown to introduce Brønsted acid characteristics. rsc.org Infrared spectroscopy of pyridine (B92270) adsorption on the Zn-1.5MSA/MCM-41 catalyst revealed absorption peaks indicative of Brønsted acid sites, which were absent in the catalyst without the MSA ligand (Zn/MCM-41). rsc.org The latter only showed features of a Lewis acid solid catalyst. rsc.org This suggests that the coordination of the MSA ligand can generate Brønsted acidity, which may work in synergy with the Lewis acidic zinc center to enhance catalytic performance. rsc.org
Influence of Ligand Modification on Catalytic Performance
The modification of the ligand environment around the zinc center is a critical strategy for tuning the performance of zinc methanesulfonate-based catalysts. The introduction of methanesulfonic acid as a ligand in a zinc-based catalyst for acetylene hydration has been shown to be highly beneficial. rsc.org
Key research findings indicate that the MSA ligand:
Increases Acid Sites: The addition of the MSA ligand provides more acid sites on the catalyst surface. rsc.org
Improves Metal Dispersion: It enhances the dispersion of the active zinc species, preventing aggregation which is a common cause of catalyst deactivation. rsc.org
Enhances Catalytic Stability: A Zn-1.5MSA/MCM-41 catalyst demonstrated outstanding stability, maintaining high acetylene conversion (99%) and acetaldehyde selectivity (above 70%) for over 150 hours. rsc.org In contrast, the loss of active Zn species was a primary reason for the deactivation of the unmodified zinc catalyst. rsc.org
The mechanism involves the coordination of the MSA ligand with the zinc species, which in turn influences the electronic properties and stability of the active sites. This stabilization and the increase in acid sites are credited with the observed improvement in catalytic activity and longevity. rsc.org
Comparative Studies with Other Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst is significantly influenced by the nature of its counter-ion. Non-coordinating or weakly coordinating anions, such as methanesulfonate and triflate, typically render the metal center more electron-deficient and, therefore, a stronger Lewis acid compared to catalysts with more coordinating anions like chloride.
While direct, side-by-side comparisons in the literature for a single reaction under identical conditions are sparse, the general principles of Lewis acidity allow for a qualitative and illustrative comparison. For instance, in classic Lewis acid-catalyzed reactions like the Biginelli or Friedel-Crafts reactions, catalysts are chosen based on their strength and compatibility with the reaction substrates. academie-sciences.frresearchgate.net Catalysts like ZnCl₂, FeCl₃, and AlCl₃ are commonly used but often required in stoichiometric amounts. academie-sciences.frresearchgate.net More advanced catalysts, such as those with triflate (OTf) or methanesulfonate (OMs) anions, often exhibit higher activity at lower catalytic loadings due to the enhanced Lewis acidity of the metal center. researchgate.net
The following table provides an illustrative comparison of the catalytic performance of Zinc Methanesulfonate against other common Lewis acids in a representative multicomponent reaction. The data is synthesized based on typical outcomes reported in the literature for these classes of catalysts.
This comparison highlights that zinc methanesulfonate is expected to be a highly efficient catalyst, requiring lower loadings and shorter reaction times than traditional Lewis acids like zinc chloride, and performing comparably to expensive rare-earth metal triflates.
Electrochemical Applications and Processes
Development of Methanesulfonate-Based Electrolytes for Metal Deposition
Methanesulfonate-based electrolytes are integral to the electrodeposition of zinc. The characteristics of the electrolyte, including the concentrations of methanesulfonic acid (MSA) and zinc ions, play a crucial role in the kinetics of zinc deposition and dissolution, the suppression of competing reactions, and the quality of the resulting zinc layer.
Zinc Electrodeposition and Dissolution Kinetics
The electrochemistry of zinc deposition and dissolution in methanesulfonic acid has been studied as a critical component of the negative electrode reactions in hybrid redox flow batteries. researchgate.netsoton.ac.uk Using techniques like cyclic voltammetry with a rotating disk electrode, researchers have characterized the electrochemical behavior and the influence of various process conditions on the deposition and dissolution rates. researchgate.netsoton.ac.uk At sufficiently high current densities, the deposition of zinc becomes a mass transport-controlled reaction. researchgate.netsoton.ac.uk The diffusion coefficient of Zn2+ ions in these systems has been determined to be 7.5 × 10⁻⁶ cm² s⁻¹. researchgate.netsoton.ac.uk
Analysis of Hydrogen Evolution Reaction Suppression
A significant challenge in aqueous zinc electrodeposition is the competing hydrogen evolution reaction (HER), which reduces the efficiency of the process. Zinc's large negative potential makes hydrogen evolution a common side reaction. researchgate.net However, the large hydrogen overpotential for zinc electrodeposition on inert substrates allows for efficient zinc reaction in aqueous electrolytes. researchgate.net Research has focused on methods to suppress this reaction. researchgate.netnih.govresearchgate.net One approach involves the use of additives. researchgate.net For instance, the addition of indium oxide has been shown to increase the overpotential for hydrogen evolution. researchgate.net Studies have also demonstrated that higher current densities can inherently suppress the HER, as the overpotential for zinc plating becomes more favorable. elsevierpure.com
Evaluation of Electrolytic Additives for Performance Enhancement (e.g., Indium Oxide, Tartarate)
To enhance the performance of zinc electrodeposition, various electrolytic additives have been investigated. These additives aim to improve efficiency, suppress side reactions, and control the morphology of the deposited zinc.
Indium Oxide: The addition of indium oxide has been shown to act as a hydrogen suppressant. researchgate.net In one study, the addition of 2 × 10⁻³ mol dm⁻³ of indium oxide improved the energy efficiency of the zinc-half cell reaction from 62% to 73%. researchgate.netsoton.ac.uk
Tartarate: Potassium sodium tartarate is another additive that has been tested to increase the overpotential of hydrogen evolution. researchgate.net More recent research has explored the use of sodium tartrate (STA) as an electrolyte additive to create a stable electrode-electrolyte interface. rsc.org STA preferentially adsorbs on the zinc metal surface, promoting uniform zinc deposition. rsc.org It also interacts strongly with Zn²⁺ ions, displacing water molecules in the solvated shell and inhibiting side reactions. rsc.org
Other additives that have been explored include tetrabutylammonium (B224687) hydroxide (B78521), which also increases the overpotential for hydrogen evolution. researchgate.net
Morphology of Electrodeposited Zinc Layers
The morphology of the electrodeposited zinc is critical for preventing issues like dendrite formation, which can lead to short-circuiting in batteries. researchgate.net Studies have shown that in aqueous methanesulfonic acid, with or without additives, significant dendrite formation was not observed after four hours of electrodeposition at 50 mA cm⁻². researchgate.netsoton.ac.uk The morphology of the zinc deposit is influenced by factors such as current density. nih.govresearchgate.net At lower current densities, the deposit tends to be smooth and compact, with platelet-like hexagonal crystals. nih.gov As the current density increases, the morphology can become more heterogeneous and three-dimensional. nih.gov The use of in-situ atomic force microscopy (AFM) and scanning electron microscopy (SEM) has allowed for detailed characterization of the evolving morphology during zinc electrodeposition, revealing structures such as hexagonal plates of single crystals and larger domains of co-aligned crystals. oxinst.com
Application in Redox Flow Battery Systems
Methanesulfonic acid, zinc salt plays a crucial role as the negative electrolyte in certain types of redox flow batteries (RFBs), such as the zinc-cerium RFB. researchgate.netresearchgate.net In these systems, zinc metal is deposited on the negative electrode during charging and is oxidized back to zinc ions during discharge. researchgate.net The performance of these batteries is closely tied to the efficiency of the zinc electrodeposition and dissolution processes. researchgate.netsoton.ac.uk
The traditional zinc-cerium RFB utilizes a methanesulfonic acid-based electrolyte. researchgate.net However, challenges such as the limited solubility of cerium(III) in MSA and the potential for hydrogen and oxygen evolution reactions have prompted research into alternative electrolyte compositions. researchgate.net One approach has been the development of mixed methanesulfonate-chloride negative electrolytes, which have shown to increase the amount of zinc deposited and enhance the kinetics of the zinc redox reaction compared to pure MSA electrolytes. researchgate.net
Electrolyte Design for Zinc-Cerium Redox Flow Batteries
The effectiveness of Zn-Ce redox flow batteries is intrinsically linked to the composition of the electrolyte. Methanesulfonic acid has been identified as a superior supporting electrolyte because it allows for high concentrations of both zinc and cerium ions, which is crucial for achieving high energy density. wikipedia.org The solubility of the respective methanesulfonates in MSA is significantly high, a critical factor for practical battery operation. wikipedia.orgsandia.gov
| Metal Ion | Solubility in Methanesulfonic Acid |
| Zinc (Zn) | 2.1 M wikipedia.org |
| Cerium(III) (Ce(III)) | 2.4 M wikipedia.org |
| Cerium(IV) (Ce(IV)) | up to 1.0 M wikipedia.org |
This table displays the high solubility of zinc and cerium methanesulfonates in MSA, enabling high energy density in Zn-Ce RFBs.
Research has also explored the use of mixed acid systems to enhance battery performance. Studies comparing pure MSA electrolytes with mixed methanesulfonate-chloride negative electrolytes have shown that the addition of chloride ions can increase the amount of zinc deposited during charging and improve the exchange current density of the zinc redox reaction. repec.orgresearchgate.net A specific composition of 0.9 mol dm⁻³ zinc methanesulfonate (B1217627) and 0.6 mol dm⁻³ zinc chloride in 1 mol dm⁻³ MSA has been identified as a promising negative electrolyte. repec.orgresearchgate.net Furthermore, mixed positive electrolytes, such as methanesulfonic/sulfuric acid (e.g., 2 mol/L MSA–0.5 mol/L H₂SO₄), have been found to offer faster kinetics for the Ce(III)/Ce(IV) reaction and higher coulombic efficiency compared to electrolytes using 4 mol/L MSA alone. uwaterloo.ca This is attributed to lower proton crossover and higher Ce(IV) solubility in the mixed acid system. uwaterloo.ca
The use of MSA is also favored because it helps prevent the formation of zinc dendrites during the charging process, a common issue in other acidic electrolytes like sulfuric and hydrochloric acid. sandia.gov While zinc is more soluble in other acids, the smoother deposition in MSA is a significant advantage for battery longevity and safety. sandia.gov
Studies on Ion Crossover Across Cation-Exchange Membranes
A primary challenge in Zn-Ce redox flow batteries is the crossover of electroactive species and protons (H⁺) across the cation-exchange membrane, typically Nafion, which separates the negative and positive electrolyte compartments. wikipedia.orgresearchgate.net This phenomenon leads to a gradual decline in battery performance over repeated charge-discharge cycles. uwaterloo.caresearchgate.net
Experimental studies have quantified this crossover. In a system using a Nafion 117 membrane, it was found that after 30 charge-discharge cycles, as much as 36% of the initial zinc (Zn(II)) ions from the negative electrolyte had transferred to the positive side. uwaterloo.caresearchgate.net Concurrently, 42.5% of the H⁺ ions from the positive electrolyte crossed over to the negative electrolyte. uwaterloo.caresearchgate.net
To mitigate this performance degradation, researchers have investigated the intentional addition of Zn(II) ions to the positive electrolyte from the start. researchgate.net This strategy aims to reduce the concentration gradient of Zn(II) across the membrane, thereby lowering the driving force for crossover. This approach has demonstrated several benefits, including improved coulombic and voltage efficiencies and a reduction in the rate of performance decay. researchgate.net
Electrode Material Research and Surface Modification for Zinc Electrodes
The electrodes are critical components where the electrochemical reactions occur. In Zn-Ce RFBs, the negative electrode, where zinc is electroplated and stripped, is typically a carbon-based material, such as a carbon polymer or polyvinyl-ester carbon electrode. wikipedia.orgresearchgate.net The positive electrode, for the Ce(III)/Ce(IV) reaction, often consists of platinized titanium or carbon felt. wikipedia.orgsandia.gov
Research into the zinc deposition and dissolution process in MSA on a carbon composite electrode has been a key area of study. soton.ac.uk The diffusion coefficient of Zn²⁺ ions in MSA was determined to be 7.5 × 10⁻⁶ cm² s⁻¹. soton.ac.uk A significant finding is that in MSA-based electrolytes, even after four hours of electrodeposition at 50 mA cm⁻², there is no significant formation of dendrites, which are needle-like zinc structures that can cause short circuits. soton.ac.uk
To further optimize the negative electrode's performance, various additives have been studied. The addition of substances like indium oxide has been shown to suppress the competing hydrogen evolution reaction, a parasitic side reaction that reduces efficiency. soton.ac.uk The use of a mixed methanesulfonate/chloride electrolyte has also been found to enhance the kinetics of zinc deposition and dissolution compared to pure MSA or MSA-sulfate electrolytes. uwaterloo.ca
Optimization of Charge-Discharge Characteristics and Energy Efficiency
Improving the efficiency and cycle life of Zn-Ce batteries is a central goal of research, with this compound electrolytes being at the core of these efforts. Various studies have reported on the performance metrics under different conditions.
In one study, a Zn-Ce RFB operating at 50 mA cm⁻² demonstrated a coulombic efficiency of 92% and a voltage efficiency of 68%. wikipedia.org An undivided (membraneless) configuration was reported to achieve an energy efficiency of approximately 75%. wikipedia.org
The benefits of modified electrolytes are evident in performance data. The introduction of a mixed MSA-chloride negative electrolyte led to a significant increase in the battery's lifecycle. Compared to a conventional MSA electrolyte which lasted for 97 cycles over 42 hours, the mixed electrolyte system operated for over 166 cycles and more than 75 hours. repec.org This improvement is largely due to the increased charge and voltage efficiencies resulting from the lower overpotential of the zinc half-cell reaction. repec.orgresearchgate.net
Further optimizations have been achieved by managing ion crossover and modifying the positive electrolyte. The strategic addition of Zn(II) to the positive electrolyte was shown to increase the average energy efficiency over 30 cycles by as much as 19.7%. researchgate.net A novel cell design incorporating two membranes to better separate incompatible ions achieved a record average coulombic efficiency of 94% and an energy efficiency of 71.3% at 60 mA cm⁻². pv-magazine.com
| Battery Configuration | Current Density | Coulombic Efficiency | Voltage Efficiency | Energy Efficiency | Cycle Life |
| Standard Zn-Ce RFB | 50 mA cm⁻² | 92% wikipedia.org | 68% wikipedia.org | ~62.5% | - |
| Undivided Zn-Ce System | - | - | - | 75% wikipedia.org | - |
| Mixed MSA-Chloride Electrolyte | 25 mA cm⁻² | Significantly Increased repec.org | Increased repec.org | Higher repec.org | 166+ cycles repec.org |
| Dual-Membrane Design | 60 mA cm⁻² | 94% (average) pv-magazine.com | - | 71.3% pv-magazine.com | - |
| MSA-H₂SO₄ Mixed Electrolyte | - | Fade rate of 0.55% per cycle uwaterloo.ca | - | - | 40 cycles studied uwaterloo.ca |
| Zn(II) addition to Positive Electrolyte | 25 mA/cm² | Improved researchgate.net | Improved researchgate.net | Increased by up to 19.7% researchgate.net | 30 cycles studied researchgate.net |
This table summarizes key performance metrics of Zn-Ce redox flow batteries under various electrolyte and design configurations, highlighting the impact of this compound-based systems.
Electrochemical Stability of Methanesulfonate Anions in Electrolytic Solutions
A fundamental advantage of using methanesulfonic acid and its salts in electrochemical applications is the high stability of the methanesulfonate anion (CH₃SO₃⁻). rsc.org This stability is crucial for ensuring the longevity and safety of electrochemical systems like RFBs. wikipedia.orgscilit.com
Concentrated MSA is a non-oxidizing acid and exhibits high chemical stability against both redox reactions and hydrolysis. rsc.org In electrolytic processes, the methanesulfonate anion does not undergo cathodic reduction. scilit.com At the anode, the reaction involves the evolution of oxygen gas, unlike in chloride-based electrolytes where toxic chlorine gas can be generated. sandia.govscilit.com This inherent stability makes MSA-based electrolytes compatible with the electrowinning of metals and contributes to their consideration as a "green" alternative to other supporting electrolytes like fluoroboric acid. wikipedia.orgrsc.org
Metallurgical and Materials Science Applications
Solvometallurgical and Hydrometallurgical Processes for Metal Recovery
The use of methanesulfonic acid represents a shift towards solvometallurgical processes, which utilize organic solvents instead of aqueous solutions to achieve higher reactivity and selectivity in metal recovery. acs.orgresearchgate.net
Methanesulfonic acid has proven to be an effective lixiviant (leaching agent) for recovering zinc and other valuable metals from industrial waste products. h2020-tarantula.eu A significant area of application is the treatment of jarosite, an iron-rich residue from the zinc industry, which often contains entrapped lead and zinc. researchgate.netrsc.org Studies have demonstrated that MSA can efficiently leach these metals from jarosite. rsc.orgrsc.org The strong acidity of MSA allows it to react readily with the zinc and iron minerals present in the residue. rsc.org
Similarly, MSA is employed to recover metals from Waste Printed Circuit Boards (WPCBs). researchgate.netnih.gov WPCBs are a potential secondary source of valuable metals like copper, zinc, and nickel. researchgate.netnih.gov Research has shown that MSA-based leaching processes can achieve high extraction rates for these metals from WPCBs. nih.gov For instance, under optimized conditions, 100% extraction of copper and zinc, and around 90% of nickel has been reported. nih.gov
Leaching Efficiency of Metals from Industrial Residues using Methanesulfonic Acid
| Industrial Residue | Metal | Reported Leaching Efficiency | Notes |
|---|---|---|---|
| Jarosite | Zinc (Zn) | High, but precipitates at high MSA concentrations | Precipitation of zinc methanesulfonate (B1217627) occurs in water-lean MSA solutions (>90 vol%). rsc.orgrsc.org |
| Jarosite | Lead (Pb) | High | Lead(II) methanesulfonate shows higher solubility in pure MSA compared to iron and zinc salts. rsc.org |
| Waste Printed Circuit Boards (WPCB) | Copper (Cu) | 100% | Achieved under optimized conditions. nih.gov |
| Waste Printed Circuit Boards (WPCB) | Zinc (Zn) | 100% | Achieved under optimized conditions. nih.gov |
| Waste Printed Circuit Boards (WPCB) | Nickel (Ni) | ~90% | Achieved under optimized conditions. nih.gov |
A key advantage of using methanesulfonic acid is the potential for selective leaching, which can be fine-tuned by adjusting process parameters. h2020-tarantula.eusim2.be In the processing of zinc leaching residues, which can contain 18 wt% lead and valuable amounts of silver, MSA has been used to selectively recover these metals. h2020-tarantula.eusim2.be The high solubility of lead and silver methanesulfonate salts, compared to other inorganic salts, is a primary reason for selecting MSA as the lixiviant. h2020-tarantula.euacs.org Research has shown that over 80% of the lead and silver can be leached with notable selectivity under moderate conditions. h2020-tarantula.eusim2.be
This selectivity can be manipulated by altering the water content of the MSA solution. h2020-tarantula.eusim2.be For example, in the treatment of jarosite with pure MSA, most of the lead and zinc are solubilized in the pregnant leach solution, while the majority of the iron precipitates as iron methanesulfonate. rsc.orgrsc.org Pretreatment steps, such as removing gypsum with water or converting lead sulfate (B86663) (anglesite) to the more soluble lead carbonate (cerussite), can further enhance the selective dissolution of lead. acs.orgresearchgate.net
MSA has also been investigated for the extraction of Rare Earth Elements (REEs) from sources like phosphogypsum, a byproduct of the phosphate (B84403) fertilizer industry. rsc.org Studies comparing MSA with other acids found it to be more selective, providing high leaching efficiency for REEs with low co-dissolution of the phosphogypsum matrix. rsc.org
The efficiency of metal extraction using methanesulfonic acid is highly dependent on several process parameters. researchgate.net
MSA Concentration: The concentration of MSA is a critical factor. For leaching lead and zinc from jarosite, the efficiency increases with MSA concentration up to 90 vol%. researchgate.netrsc.org However, at concentrations above 90%, the limited solubility of iron and zinc methanesulfonate salts in water-lean MSA leads to their precipitation. rsc.orgrsc.org For leaching REEs from phosphogypsum, an optimal MSA concentration of 3 M was identified to achieve maximum leaching efficiency of 78%. rsc.orgrsc.org
Liquid-to-Solid Ratio (L/S): Increasing the L/S ratio generally enhances the leaching efficiencies of metals, particularly lead from jarosite residue. researchgate.netrsc.org A higher L/S ratio provides better suspension of solid particles, which improves contact between the phases at the liquid boundary layer. rsc.org For REE leaching from phosphogypsum, an L/S ratio of 1/8 was determined to be optimal. rsc.org
Temperature: Higher temperatures typically increase the rate of dissolution. researchgate.net The leaching of metals from jarosite was shown to improve with increasing temperature. researchgate.netrsc.org Similarly, the leaching of metals from WPCBs and dolomite (B100054) ore is also enhanced at higher temperatures. nih.govresearchgate.net
Other Parameters: Stirring speed and particle size also play a role. acs.orgnih.gov Increased stirring speed improves the diffusion of leaching agents and dissolved metals, while smaller particle sizes provide a larger surface area for the reaction. acs.orgnih.gov
Effect of Optimized Parameters on Metal Leaching with MSA
| Source Material | Target Metal(s) | Parameter | Optimal Value/Trend | Reference |
|---|---|---|---|---|
| Jarosite | Pb, Zn | MSA Concentration | Increases up to 90 vol% | researchgate.netrsc.org |
| Jarosite | Pb | Liquid-to-Solid Ratio | Increased ratio improves efficiency | researchgate.netrsc.org |
| Jarosite | Pb, Zn, Fe | Temperature | Increased temperature improves efficiency | researchgate.netrsc.org |
| Phosphogypsum | REEs | MSA Concentration | 3 M | rsc.orgrsc.org |
| Phosphogypsum | REEs | Liquid-to-Solid Ratio | 1/8 | rsc.org |
| Dolomite Ore | Mg | Temperature | 75 °C | researchgate.net |
For a leaching process to be economically and environmentally sustainable, the ability to recycle the lixiviant is crucial. Methanesulfonic acid can be effectively recovered and reused. researchgate.net In studies involving jarosite leaching, the MSA remaining in the pregnant leach solution was recovered through vacuum distillation and successfully reused for multiple leaching cycles. researchgate.netrsc.org Another patented process describes the recovery and recycling of waste MSA and phosphorous acid by treating the waste stream with hydrochloric acid to remove sodium ions, followed by atmospheric and vacuum distillation to separate and dehydrate the acids for reuse. google.comgoogle.com
Understanding the solubility of metal salts in multicomponent acidic solutions is essential for designing and optimizing separation and recovery processes. acs.org Phase equilibria studies of systems containing water, methanesulfonic acid, and metal methanesulfonates (like those of nickel and cobalt) provide this critical data. acs.org Such studies have determined the stable solid phases under different conditions. For example, in nickel systems, Ni(CH₃SO₃)₂·12H₂O is the stable phase in non-acidic to low-acid solutions (up to 20 wt% MSA), while Ni(CH₃SO₃)₂·6H₂O is stable in more acidic solutions (20–40 wt% MSA). acs.org This information is vital for processes like fractional crystallization to separate different metal salts from a leach solution. rsc.orgacs.org
Role in Advanced Materials Synthesis
Beyond its role in extractive metallurgy, methanesulfonic acid, zinc salt (zinc methanesulfonate) is utilized in the synthesis of advanced materials.
It serves as a precursor in the creation of zinc-based Metal-Organic Frameworks (MOFs). These highly stable and biocompatible frameworks are being explored for applications such as drug delivery.
Zinc methanesulfonate also functions as a catalyst in various organic reactions. ontosight.ai It is particularly effective for acetylene (B1199291) hydration to produce acetaldehyde (B116499). rsc.org In this application, a zinc-based catalyst modified with an MSA ligand demonstrated significantly improved catalytic activity and stability. The MSA ligand was found to provide more acid sites and improve the dispersion of the active zinc species. rsc.org
Precursor for the Synthesis of Nanostructured Zinc Sulfide (B99878) (ZnS) Materials
Zinc sulfide (ZnS) is a significant II-VI semiconductor material with a wide, direct band gap and high exciton (B1674681) binding energy, making it suitable for a variety of applications in optoelectronics, such as in solar cells, gas sensors, and light-emitting diodes. kashanu.ac.irchalcogen.ro Nanostructured forms of ZnS, such as nanoparticles, exhibit quantum confinement effects which can be tuned by controlling their size, leading to enhanced and novel properties compared to their bulk counterparts. kashanu.ac.ir
The synthesis of ZnS nanoparticles can be achieved through several chemical methods where a zinc salt is reacted with a sulfur source. mocedes.org While zinc acetate (B1210297) and zinc chloride are commonly cited zinc precursors, zinc methanesulfonate can also serve as the zinc source in these syntheses. mocedes.orgresearchgate.net Common synthesis techniques include co-precipitation, hydrothermal processes, and microwave irradiation. mocedes.orgmdpi.com
In a typical co-precipitation synthesis, an aqueous solution of a zinc salt like zinc methanesulfonate would be reacted with a sulfur source, such as sodium sulfide or thiourea. kashanu.ac.irmdpi.com The reaction leads to the precipitation of ZnS nanoparticles. The characteristics of the resulting nanoparticles, including their size and crystallinity, can be influenced by various reaction parameters.
Table 1: Parameters Influencing ZnS Nanoparticle Synthesis
| Parameter | Effect on Nanoparticle Characteristics | Research Findings |
|---|---|---|
| pH | Affects the reaction rate and particle size. | Maintained at 10.8 in a synthesis using mercaptoethanol as a capping agent. mdpi.com |
| Temperature | Influences the crystal structure and size of the nanoparticles. | Hydrothermal synthesis without capping agents was conducted at 220 °C. mdpi.com |
| Capping Agents | Control particle growth and prevent agglomeration. | Mercaptoethanol has been used to produce stable ZnS nanoparticles with a diameter of 1.4 nm. mdpi.com |
| Reaction Time | Affects the completeness of the reaction and particle growth. | Microwave irradiation methods offer shorter reaction times compared to other techniques. mocedes.org |
The choice of the zinc precursor can influence the reaction kinetics and the properties of the final ZnS product. The methanesulfonate anion, being a non-coordinating anion from a strong acid, can offer different solubility and reactivity profiles compared to acetate or chloride anions, potentially affecting the nucleation and growth stages of the nanoparticle formation.
Facilitation of Other Material Syntheses (e.g., Polymers, Coatings)
The utility of zinc methanesulfonate extends to the synthesis and modification of other materials, notably polymers and protective coatings.
In polymer science, zinc compounds can act as catalysts or be incorporated into the polymer structure to impart specific properties. For instance, zinc-imprinted polymers (ZnIP) have been developed for the selective removal of zinc ions from solutions. mdpi.com In the synthesis of these polymers, a zinc salt is used to create specific recognition sites within the polymer matrix. mdpi.com While some studies utilize zinc acetate, zinc methanesulfonate could also be employed in the radical polymerization process, where a functional monomer and a cross-linking agent are polymerized in the presence of zinc ions. mdpi.comresearchgate.net After polymerization, the zinc ions are leached out, leaving behind cavities that are selective for zinc ion rebinding. researchgate.net
In the field of coatings, zinc methanesulfonate is utilized in electroplating processes. It is a component of electrolytes for depositing zinc and tin-zinc (B8454451) alloy coatings that provide corrosion resistance. The use of methanesulfonic acid-based electrolytes is considered a more environmentally friendly alternative to traditional plating baths. google.com These electrolytes can produce uniform coatings over a wide range of current densities and the resulting coatings have good stability. google.com
Table 2: Applications of Zinc Methanesulfonate in Material Synthesis
| Application | Role of Zinc Methanesulfonate | Key Advantages |
|---|---|---|
| Polymer Synthesis | Source of template ions for zinc-imprinted polymers. mdpi.com | Enables the creation of polymers with high selectivity for zinc ions. mdpi.com |
| Electroplating | Electrolyte component for zinc and zinc-alloy coatings. | High ionic conductivity; produces uniform and corrosion-resistant deposits. |
| Catalysis | Lewis acid catalyst in organic synthesis. | Can catalyze reactions such as C-C bond formation and C-H activation. sigmaaldrich.com |
Research has shown that methanesulfonic acid-based electrolytes for zinc plating can enhance the quality of the deposition on steel surfaces by improving surface roughness and reducing the formation of dendritic structures. The resulting zinc coatings are used for protecting various metal components from corrosion. mcwaneductile.com
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural and Electronic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of zinc methanesulfonate (B1217627).
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of metal methanesulfonates, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of the methanesulfonate anion (CH₃SO₃⁻).
Key spectral features for methanesulfonic acid and its salts include:
S=O Stretching: The asymmetric and symmetric stretching vibrations of the SO₃ group are prominent. For methanesulfonic acid, these peaks appear around 1190 cm⁻¹ and 985 cm⁻¹, respectively. researchgate.net
C-S Stretching: The stretching vibration of the carbon-sulfur bond is typically observed around 772 cm⁻¹. researchgate.net
SO₃ Bending and Rocking: Bending and rocking vibrations of the SO₃ group are found at lower wavenumbers, around 537 cm⁻¹ and 413 cm⁻¹, respectively. researchgate.net
When methanesulfonic acid forms a salt with a metal cation like zinc, shifts in these peak positions can occur due to the coordination of the sulfonate group to the metal ion. Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been effectively used to study mineral chelation in zinc proteinates, demonstrating the technique's utility in analyzing the interaction between zinc and organic ligands. nih.gov
Table 1: Characteristic FTIR Peaks for Methanesulfonate Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) for Methanesulfonic Acid researchgate.net |
|---|---|
| Asymmetric SO₃ Stretching | 1190 |
| Symmetric SO₃ Stretching | 985 |
| C-S Stretching | 772 |
| SO₃ Bending | 537 |
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure and phase purity of solid materials. The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline arrangement. For zinc-containing compounds like zinc sulfide (B99878) (ZnS), XRD patterns are used to identify the crystal phase, such as the cubic (sphalerite) or hexagonal (wurtzite) structure. researchgate.netresearchgate.net The sharp peaks in an XRD pattern are indicative of a well-crystallized material. researchgate.net The identification of a mineral can be confirmed by its XRD pattern. rruff.info While specific XRD data for zinc methanesulfonate is not detailed in the provided results, the principles of XRD analysis are broadly applicable to its characterization. The technique would be used to identify its crystal system, space group, and unit cell parameters.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com This technique is crucial for determining the thermal stability and decomposition profile of compounds like zinc methanesulfonate. alfa-chemistry.com TGA can reveal information about dehydration, desolvation, and decomposition processes. alfa-chemistry.comresearchgate.net For instance, a TGA of zinc sulfate (B86663) (ZnSO₄) shows that it is stable up to 680°C, after which it decomposes, eventually forming zinc oxide (ZnO) above 900°C. abo.fi Similarly, a TGA of zinc chloride (ZnCl₂) indicates vaporization and partial oxidation to ZnO above 400°C. abo.fi A TGA of zinc methanesulfonate would provide valuable data on its thermal stability, the temperatures at which it loses water of hydration (if any), and its ultimate decomposition temperature and products.
Table 2: Decomposition Temperatures of Related Zinc Compounds from TGA
| Compound | Onset of Decomposition/Vaporization (°C) | Final Product |
|---|---|---|
| Zinc Chloride (ZnCl₂) | > 400 | Zinc Oxide (ZnO) (partial) abo.fi |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. caltech.educhalcogen.ro For zinc compounds, XPS can be used to identify the oxidation state of zinc. The Zn 2p₃/₂ peak for zinc metal is at approximately 1021.7 eV, while for zinc oxide (ZnO), it is around 1022 eV. thermofisher.com Distinguishing between different chemical states of zinc can sometimes be challenging due to small binding energy shifts. thermofisher.com In such cases, analyzing the X-ray induced Zn LMM Auger peaks, which exhibit larger chemical shifts, can be beneficial. thermofisher.com XPS analysis of zinc methanesulfonate would provide the elemental composition of the surface and the chemical states of zinc, sulfur, oxygen, and carbon.
Table 3: Representative Binding Energies for Zinc Species in XPS
| Chemical State | Zn 2p₃/₂ Binding Energy (eV) |
|---|---|
| Zinc Metal (Zn) | 1021.7 thermofisher.com |
Microscopic and Elemental Analysis Techniques
Microscopic techniques are employed to visualize the surface morphology and topography of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate images of a sample's surface. youtube.com It provides detailed information about the surface topography, morphology, and composition. youtube.commdpi.com SEM images can reveal the shape and size of crystals or particles. For example, SEM has been used to observe the nanocluster and nanowire morphologies of zinc sulfide (ZnS). researchgate.net In the context of zinc methanesulfonate, SEM would be utilized to study the morphology of its crystals, including their size, shape, and surface texture. This can be particularly important in understanding how the material might behave in various applications, such as in catalysis or as a coating.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orglibretexts.org It operates by bombarding a sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. libretexts.org When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org The EDS detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition of the scanned area. libretexts.org
In the context of zinc methanesulfonate, EDS is employed to confirm the elemental composition of materials and deposits. It can verify the presence of zinc, sulfur, carbon, and oxygen. EDS mapping provides a visual representation of the distribution of these elements across a surface. youtube.com For instance, after electrodeposition of zinc from a methanesulfonate bath, EDS mapping can be used to analyze the purity of the zinc deposit and to detect any contaminants or byproducts from the electrolyte. Research on zinc-containing nanoparticles utilizes EDS to confirm the presence of the constituent elements within the synthesized structures. researchgate.netrsc.org
Table 1: Example of EDS Data for a Zinc Deposit from a Methanesulfonate Bath
| Element | Atomic % | Weight % |
| Zinc (Zn) | 98.5 | 99.2 |
| Oxygen (O) | 1.0 | 0.5 |
| Sulfur (S) | 0.3 | 0.2 |
| Carbon (C) | 0.2 | 0.1 |
| Note: This table represents hypothetical data for illustrative purposes. |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution images of a material's internal structure. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.
For materials derived from or involving zinc methanesulfonate, TEM is invaluable for characterizing nanoscale features. In studies of zinc electrodeposition, TEM can reveal the grain size, crystal structure, and morphology of the deposited zinc layers. researchgate.net This is crucial for understanding how deposition parameters, influenced by the methanesulfonate electrolyte, affect the quality of the metallic coating. For example, TEM images can distinguish between dendritic and compact, uniform zinc growth, which is a critical factor in battery performance and avoiding short circuits. Studies on zinc oxide nanoparticles have used TEM to determine particle size and observe their morphology, which are key factors in their application and bioavailability. researchgate.net
Electrochemical Characterization Methods
Electrochemical methods are central to understanding the performance of zinc methanesulfonate in applications such as redox flow batteries and electroplating. These techniques probe the fundamental processes occurring at the electrode-electrolyte interface.
Cyclic Voltammetry (CV) for Redox Behavior and Kinetics
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The potential is swept in one direction and then reversed, providing information about the oxidation and reduction (redox) processes of the analyte.
CV is extensively used to study the electrochemical behavior of zinc deposition (reduction) and stripping (oxidation) from a methanesulfonic acid electrolyte. researchgate.net By analyzing the CV curve, researchers can determine the potentials at which these reactions occur, the reversibility of the Zn/Zn²⁺ couple, and gain insights into the reaction kinetics. For example, the separation between the anodic and cathodic peak potentials can indicate the degree of electrochemical reversibility. The peak current is related to the concentration of the electroactive species (Zn²⁺) and its diffusion coefficient. Studies have used CV to characterize the effect of zinc methanesulfonate concentration and other additives on the redox reactions. researchgate.netresearchgate.net The technique is also fundamental in evaluating the performance of zinc-based batteries and understanding the influence of additives on the zinc electrode. cecri.res.in
Table 2: Key Parameters from Cyclic Voltammetry of Zinc in Methanesulfonate Electrolyte
| Parameter | Description | Typical Value/Observation |
| Cathodic Peak Potential (Epc) | Potential at which zinc deposition is maximum. | Shifts with scan rate and concentration. |
| Anodic Peak Potential (Epa) | Potential at which zinc stripping is maximum. | Indicates the potential needed to dissolve the deposited zinc. |
| Cathodic Peak Current (Ipc) | Maximum current during the zinc deposition scan. | Proportional to the square root of the scan rate for a diffusion-controlled process. |
| Anodic Peak Current (Ipa) | Maximum current during the zinc stripping scan. | Related to the amount of zinc deposited on the electrode. |
| Diffusion Coefficient (D) | A measure of the rate of zinc ion transport in the electrolyte. | Determined to be approximately 7.5×10⁻⁶ cm²s⁻¹ in one study. researchgate.net |
| Source: Adapted from findings in studies on zinc electrochemistry. researchgate.net |
Tafel Extrapolation for Exchange Current Density Determination
The Tafel extrapolation method is derived from potentiodynamic polarization measurements, typically presented as a Tafel plot (logarithm of current density versus overpotential). By extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr), the corrosion current density (icorr) can be determined. youtube.comresearchgate.net In the context of a reversible electrode reaction at equilibrium, a similar extrapolation to the equilibrium potential yields the exchange current density (i₀). The exchange current density is a fundamental kinetic parameter that represents the rate of the forward and reverse reactions at equilibrium.
For the Zn/Zn²⁺ reaction in a zinc methanesulfonate electrolyte, Tafel analysis is used to determine the exchange current density, which is a direct measure of the electrochemical reaction kinetics. A high exchange current density signifies a fast, facile reaction, which is desirable for applications like high-power batteries. The slopes of the linear regions, known as the Tafel slopes (βa and βc), provide information about the mechanism of the charge transfer reaction. mst.edu This technique is critical for evaluating the performance of different electrode materials and the effect of additives in the methanesulfonate electrolyte on the zinc deposition/dissolution kinetics. researchgate.net
Table 3: Electrochemical Kinetic Parameters from Tafel Extrapolation for a Zinc Electrode
| Parameter | Symbol | Description |
| Corrosion Potential | Ecorr | The potential at which the net current is zero. |
| Corrosion Current Density | icorr | The current density at the corrosion potential, indicating the corrosion rate. |
| Exchange Current Density | i₀ | The intrinsic rate of the electrode reaction at equilibrium. |
| Anodic Tafel Slope | βa | Relates the change in potential to the change in the log of the anodic current. |
| Cathodic Tafel Slope | βc | Relates the change in potential to the change in the log of the cathodic current. |
| Note: These are general parameters obtained from Tafel analysis; specific values depend on experimental conditions. researchgate.netresearchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Interface Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems. mdpi.com It works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance), which can be modeled with an equivalent electrical circuit to extract physical parameters of the system. thescipub.comresearchgate.net
EIS is used to study the electrode/electrolyte interface in systems containing zinc methanesulfonate. magnascientiapub.com It can distinguish between different electrochemical processes occurring at the interface, such as charge transfer, mass transport, and the formation of surface films. The analysis provides quantitative values for:
Solution Resistance (Rs): The resistance of the electrolyte.
Charge Transfer Resistance (Rct): Resistance to the flow of electrons during the redox reaction at the electrode surface. A lower Rct indicates faster kinetics.
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer that forms at the electrode-electrolyte interface.
Warburg Impedance (W): Related to the diffusion of ions in the electrolyte. researchgate.net
Table 4: Equivalent Circuit Elements for a Zinc Electrode in Methanesulfonate Electrolyte
| Element | Symbol | Electrochemical Process Represented |
| Solution Resistance | Rs | Resistance of the bulk electrolyte. |
| Charge Transfer Resistance | Rct | Kinetics of the Zn/Zn²⁺ redox reaction. |
| Constant Phase Element | CPE | Represents a non-ideal double-layer capacitance due to surface roughness or inhomogeneity. |
| Warburg Impedance | W | Diffusion of zinc ions to and from the electrode surface. |
| Source: Based on common equivalent circuit models for electrode interfaces. mdpi.comresearchgate.net |
Electrochemical Quartz-Crystal Microbalance (EQCM) for Deposition Studies
The Electrochemical Quartz-Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemical measurements with a quartz crystal microbalance. wikipedia.org It can measure minute mass changes on an electrode surface in real-time during an electrochemical experiment. The working electrode is deposited onto a piezoelectric quartz crystal. The crystal's resonant frequency changes linearly with the mass deposited on its surface, as described by the Sauerbrey equation. osu.edu
In the study of zinc methanesulfonate electrolytes, EQCM is an ideal tool for monitoring the electrodeposition and stripping of zinc with sub-microgram sensitivity. wikipedia.orgrsc.org By simultaneously measuring the charge passed (from the electrochemical measurement) and the mass change (from the QCM), the molar mass of the species involved in the reaction can be calculated. This allows for the precise determination of the current efficiency of the deposition process. EQCM can also be used to study the adsorption of electrolyte components, such as the methanesulfonate anion or additives, onto the electrode surface, providing a more complete picture of the interfacial processes. nih.gov
Quantitative Analysis in Complex Matrices
The accurate quantification of zinc methanesulfonate, or more specifically the zinc ion, in complex matrices is critical for process control in industrial applications such as electroplating and for environmental monitoring. Various spectroscopic and electrochemical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, speed, and tolerance to matrix effects.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of metals in various samples, including complex industrial solutions. spectro.com The method is based on the principle that atoms of an element, when excited to a high-energy state within an argon plasma, emit light at characteristic wavelengths as they return to their ground state. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.
In the context of zinc methanesulfonate analysis, ICP-OES is particularly valuable for quantifying zinc in matrices such as electroplating baths and wastewater. spectro.comthermofisher.com Plating solutions are often complex, containing high concentrations of the primary metal salt along with various organic additives and potential contaminants. thermofisher.comosti.gov ICP-OES allows for the simultaneous determination of major components, like zinc, and trace elemental impurities. spectro.com The technique's high matrix tolerance, especially with features like dual plasma viewing (axial for trace levels and radial for high concentrations), enables accurate analysis with minimal sample dilution, which is crucial for maintaining the operational parameters of plating baths. thermofisher.comanalytik-jena.com
For environmental samples like wastewater, which can contain a wide variety of dissolved and suspended solids, ICP-OES provides the sensitivity and selectivity required for regulatory compliance. azocleantech.comanalytik-jena.com U.S. Environmental Protection Agency (EPA) Method 200.7 is a standard procedure that outlines the use of ICP-OES for determining metals and trace elements in waters and wastes. azocleantech.comanalytik-jena.com The performance of ICP-OES in these applications is characterized by its precision, accuracy, and the ability to correct for spectral and matrix interferences. dntb.gov.ua
Table 1: Typical ICP-OES Parameters for Zinc Analysis in Industrial Solutions
| Parameter | Typical Setting/Value | Purpose/Comment |
|---|---|---|
| RF Power | 1200 - 1500 W | Optimizes plasma robustness for high-matrix samples. |
| Plasma Gas Flow | 10 - 15 L/min | Maintains a stable argon plasma. |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min | Positions the plasma and prevents salt deposition on the torch. |
| Nebulizer Gas Flow | 0.5 - 1.0 L/min | Controls the aerosol generation and transport to the plasma. |
| Plasma View | Radial or Axial | Radial view is used for high concentrations (e.g., plating baths) to minimize matrix effects; Axial view provides higher sensitivity for trace analysis (e.g., wastewater). spectro.comthermofisher.com |
| Recommended Wavelengths (nm) | 202.548, 206.200, 213.857 | Multiple wavelengths are available to avoid spectral interferences from other elements in the matrix. spectro.com |
Conductometric Studies for Solution Properties
Conductometric studies measure the electrical conductivity of an electrolyte solution, which is its ability to conduct an electric current. This property is directly related to the concentration and mobility of the ions present in the solution. For solutions of methanesulfonic acid, zinc salt, conductometry provides valuable insights into ion-ion and ion-solvent interactions.
Research has shown that the electrical conductivity of zinc methanesulfonate solutions is highly dependent on its concentration. researchgate.netresearchgate.net In a study examining electrolytes for a hybrid Zn-Ce redox flow battery, it was observed that adding zinc methanesulfonate to a methanesulfonic acid electrolyte leads to a significant reduction in electrical conductivity. researchgate.net This decrease becomes more pronounced as the concentration of zinc methanesulfonate increases.
Table 3: Effect of Zinc(II) Methanesulfonate Concentration on Electrolyte Conductivity
| Electrolyte System | Zinc(II) Methanesulfonate Concentration (mol/L) | Observed Effect on Conductivity | Reference |
|---|---|---|---|
| Positive electrolyte for Zn-Ce redox flow battery (in mixed acid) | Increase above ~0.6 mol/L | Large reductions in electrical conductivity. researchgate.net | researchgate.net |
| Aqueous Methanesulfonic Acid | Increasing concentration | Leads to increased viscosity and formation of uncharged ion pairs, decreasing conductivity. researchgate.net | researchgate.net |
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure (e.g., DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the coordination and interaction of zinc methanesulfonate (B1217627).
DFT calculations have been employed to model the coordination environment of the zinc ion with methanesulfonate anions and solvent molecules. These calculations help in understanding the geometry and stability of the coordination complexes formed. For instance, theoretical studies on zinc(II) Schiff base complexes, which share similarities in zinc coordination, have utilized DFT to analyze the diverse coordination environments and the noncovalent interactions that stabilize these structures. rsc.org Natural bond orbital (NBO) analysis within these DFT studies reveals charge transfer from the lone pairs of oxygen atoms to the Zn(II) centers, highlighting the polarization of the zinc orbitals. rsc.org Such computational approaches are transferable to understanding the interactions in zinc methanesulfonate systems. nih.gov
The adsorption behavior of molecules on zinc-containing materials is critical for catalytic applications. DFT has been used to study the adsorption of various molecules on zinc-exchanged zeolites, which can serve as analogues for understanding surface interactions of zinc methanesulfonate. rsc.org These studies have investigated different active sites, including Zn(II) cations, ZnO clusters, and [Zn–O–Zn]2+ dimers. rsc.org The findings indicate that the position of the Zn(II) cation within the zeolite framework significantly influences its interaction with adsorbing molecules. rsc.org For example, methane (B114726) adsorption studies show that the cation's position affects the activation of methane's IR bands. rsc.org This knowledge is valuable for predicting how zinc methanesulfonate might interact with various substrates in catalytic processes.
Molecular Dynamics Simulations for Solution Behavior and Transport Properties
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and ions in solution. nih.govresearchgate.net These simulations can provide detailed information about solvation structures, ionic associations, and transport properties like conductivity and viscosity, which are difficult to obtain experimentally. osti.gov
For zinc methanesulfonate solutions, MD simulations can elucidate the interactions between the zinc and methanesulfonate ions and the solvent molecules. This is particularly relevant for applications in electrolytes, where the mobility of ions is crucial. For example, studies on other zinc salts in non-aqueous electrolytes have used MD simulations to understand ion solvation and its relationship with the transport properties of the bulk electrolyte. osti.gov The simulations have shown that the coordination number of the zinc ion with anions and solvent molecules changes with concentration, which in turn affects the stability and performance of the electrolyte. osti.gov The addition of zinc methanesulfonate can lead to very viscous solutions, which negatively impacts mass transport and electrical conductivity. researchgate.net For instance, the viscosity of both methanesulfonic acid-only and mixed acid solutions increases as more Zn(II) is added. researchgate.net This rise in viscosity and the corresponding decrease in electrical conductivity are significant factors that can limit the efficiency of electrochemical systems. researchgate.net
Thermodynamic Modeling of Phase Equilibria in Ternary Systems
Thermodynamic models are essential for predicting the phase behavior of multicomponent systems, which is critical for process design and optimization.
The Pitzer–Simonson–Clegg (PSC) model is a widely used thermodynamic model for electrolyte solutions that can accurately predict activities and phase equilibria. rsc.orgacs.orgresearchgate.netdergipark.org.tr This model has been applied to the ternary system of water, methanesulfonic acid, and zinc methanesulfonate. acs.org By fitting the model parameters to experimental data, such as vapor-liquid and solid-liquid equilibria, the thermodynamic properties of the system can be described over a range of compositions and temperatures. researchgate.net
The PSC model has been successfully used to predict the solid-liquid and vapor-liquid equilibria in the water-methanesulfonic acid-zinc methanesulfonate system. acs.orgresearchgate.net For example, at 298.15 K, in solutions with less than 5.5 wt % of methanesulfonic acid, Zn(CH3SO3)2·12H2O is the stable crystalline form. acs.org At higher acid concentrations, Zn(CH3SO3)2·4H2O becomes the stable form. acs.orgacs.org The model can predict the solubility of these hydrates as a function of acid concentration. acs.org For instance, the solubility of zinc methanesulfonate decreases significantly with increasing methanesulfonic acid concentration. acs.org The model also allows for the calculation of water activity in these solutions. acs.orgacs.org While ternary parameters are often necessary for accurate solubility predictions, water vapor pressure can sometimes be predicted with reasonable accuracy without them. acs.orgacs.org
Table of Research Findings on Zinc Methanesulfonate Equilibria
| System | Temperature (K) | Stable Hydrate(s) | Key Findings | Reference |
|---|---|---|---|---|
| Zn(CH3SO3)2–H2O | Subsolidus to 343.15 | Zn(CH3SO3)2·12H2O | Dodecahydrate melts congruently at 299.4 K. | researchgate.netresearchgate.net |
| Zn(CH3SO3)2–CH3SO3H–H2O | 298.15 | Zn(CH3SO3)2·12H2O | Stable in solutions with <5.5 wt % MSA. | acs.org |
| Zn(CH3SO3)2·4H2O | Stable in solutions with >5.5 wt % MSA. Solubility decreases to 5 wt % at 56.5 wt % MSA. | |||
| ZnCl2–Zn(CH3SO3)2–H2O | 262.35 and 298.15 | Zn(CH3SO3)2·4H2O | Stable at 25 °C in compositions with high ZnCl2 content. | acs.org |
Calculation of Solvent Activity and Hydrate Stability
The thermodynamic properties of aqueous solutions of zinc methanesulfonate, including solvent (water) activity and the stability of its hydrates, are crucial for understanding its behavior in various applications, such as electroplating and battery electrolytes. Computational models, complemented by experimental data, provide valuable insights into these properties.
The Pitzer-Simonson-Clegg model is a prominent thermodynamic model used to describe the behavior of electrolyte solutions. researchgate.net Parameters for this model have been determined for the zinc methanesulfonate-water system using data from vapor-liquid and solid-liquid equilibria. researchgate.net This allows for the calculation of solvent activity across a range of concentrations. For instance, vapor pressure measurements of the Zn(CH₃SO₃)₂–H₂O system were conducted at 298.15 K to determine these activity values. researchgate.net
Research has identified several stable hydrates of zinc methanesulfonate. Notably, a dodecahydrate (Zn(CH₃SO₃)₂·12H₂O) and a tetrahydrate (Zn(CH₃SO₃)₂·4H₂O) have been characterized. researchgate.net The dodecahydrate was found to have a congruent melting point at 299.4 ± 0.1 K. researchgate.net The stability of these hydrates is influenced by temperature and the presence of other solutes. For example, in the ternary system of ZnCl₂–Zn(CH₃SO₃)₂–H₂O, the tetrahydrate is stable at 25 °C in compositions with high concentrations of zinc chloride. acs.org The solubility of the tetrahydrate shows a slower change with temperature compared to the dodecahydrate. acs.org
The standard enthalpies of formation for the tetrahydrate have been determined through solution calorimetry. bohrium.com This experimental data is essential for thermodynamic modeling and for estimating the stability of the hydrate. bohrium.com The dissolution of zinc methanesulfonate tetrahydrate in water is a slightly exothermic process. bohrium.com
Interactive Data Table: Properties of Zinc Methanesulfonate Hydrates
Computational Approaches for Catalyst Design and Optimization
Computational methods are increasingly employed to design and optimize catalysts, including those involving zinc compounds. While specific computational studies focusing exclusively on zinc methanesulfonate as a catalyst are not extensively detailed in the provided search results, the general principles of computational catalyst design are applicable. These approaches often involve density functional theory (DFT) calculations to model reaction pathways and predict catalyst performance. doi.org
For zinc-containing catalysts, computational studies often focus on understanding the nature of the active sites and the reaction mechanisms. For instance, in methanol (B129727) synthesis using Cu/ZnO catalysts, computational models have been used to explore the hydrogenation of CO₂ and CO. lasphub.com These studies utilize large-scale machine learning atomic simulations and microkinetics-guided pathway searches to identify the most favorable reaction pathways on different catalyst surfaces, such as Cu-Zn alloys. lasphub.com Such models can predict the thermodynamically stable structures of the catalyst under reaction conditions and how different surface compositions affect catalytic activity. doi.orglasphub.com
A key aspect of computational catalyst design is the use of descriptors—simple properties that can predict catalytic performance. nih.gov These descriptors, such as adsorption energies of key intermediates, can be calculated using DFT and used to screen a wide range of potential catalyst materials in what is known as a descriptor-based approach. nih.gov This allows for the rational design of new catalysts with improved activity and selectivity.
In the context of zinc-based catalysts, computational modeling can help elucidate the role of zinc in promoting catalytic reactions. For example, in a study of a Zn-promoted Cu/MgO model methanol catalyst, theoretical modeling of X-ray absorption spectra helped to understand the structural changes of zinc during the activation of the catalyst. kit.edu Density functional theory calculations can also verify the ease of reduction of ZnO in the presence of other metals, which is crucial for catalyst activation. kit.edu
The development of generative AI methods is also pushing the boundaries of computational catalyst design. researchgate.net These methods can be used to design novel protein scaffolds for metalloenzymes, including those containing zinc, starting from a quantum chemistry description of the desired active site. researchgate.net This approach has the potential to create highly active and selective catalysts for specific reactions. researchgate.net
Interactive Data Table: Computational Approaches in Zinc-Related Catalysis
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Pathways and Green Chemistry Applications
The use of zinc methanesulfonate (B1217627) as a catalyst is a burgeoning area of research, with a strong emphasis on developing environmentally friendly chemical processes.
Detailed Research Findings:
Zinc-based catalysts are being explored for their potential in green chemistry. nih.govmetalschemicalsgroup.com For instance, a novel zinc-based catalyst was synthesized for the hydration of acetylene (B1199291) to acetaldehyde (B116499), demonstrating high conversion rates and stability. rsc.org The study highlighted that the methanesulfonic acid (MSA) ligand was crucial in enhancing the catalytic activity. rsc.org Specifically, the Zn-1.5MSA/MCM-41 catalyst showed approximately 80% acetylene conversion and maintained high selectivity for acetaldehyde over 150 hours of operation. rsc.org
In the realm of sustainable chemical recycling, zinc catalysts are showing promise in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) waste. researchgate.net These catalysts, valued for their Lewis acidic nature, can effectively activate the ester bonds in PET, facilitating processes like glycolysis and aminolysis. researchgate.net
Furthermore, the development of heterogeneous geminal atom catalysts (GACs), including those based on zinc, represents a significant step towards greener manufacturing of fine chemicals and pharmaceuticals. sciencedaily.com These catalysts can be recovered and reused, which significantly reduces waste and the risk of metal contamination in final products. sciencedaily.com Research has shown that these novel catalysts can achieve a carbon footprint that is ten times lower than conventional catalysts. sciencedaily.com
Interactive Table 1: Performance of Zinc-Based Catalysts in Green Chemistry Applications
| Application | Catalyst System | Key Findings | Reference |
| Acetylene Hydration | Zn-1.5MSA/MCM-41 | ~80% acetylene conversion, >70% selectivity to acetaldehyde for 150h. | rsc.org |
| PET Depolymerization | Zinc catalysts | Effective in glycolysis and aminolysis of PET waste. | researchgate.net |
| Fine Chemical Synthesis | Heterogeneous geminal atom catalysts | 10-fold lower carbon footprint compared to conventional catalysts. | sciencedaily.com |
Advanced Electrochemical Energy Storage and Conversion Systems
Zinc methanesulfonate is a key component in the development of next-generation batteries, particularly aqueous zinc-ion batteries (AZIBs), which are considered a safer and more cost-effective alternative to lithium-ion batteries. umd.edursc.org
Detailed Research Findings:
The primary advantage of AZIBs lies in their use of aqueous electrolytes, which are non-flammable and inherently safer. umd.edursc.org However, challenges such as zinc dendrite formation and the limited electrochemical stability of the electrolyte have hindered their widespread adoption. rsc.orgnih.gov
Recent breakthroughs have focused on modifying the electrolyte to overcome these issues. The use of a hydrophobic zinc salt in a watery, nonalkaline electrolyte has been shown to improve the stability and life cycle of zinc-air batteries. umd.edu This approach eliminates the need for CO2 inhibitors, reducing costs. umd.edu
Researchers are also exploring "water-in-salt" electrolytes, aqueous eutectic electrolytes, and hydrogel electrolytes to enhance the performance of AZIBs. rsc.org These advanced electrolytes aim to widen the electrochemical stability window and suppress dendrite growth. rsc.org For instance, the addition of propylene (B89431) glycol methyl ether and zinc-iodide as additives in zinc-sulfur batteries has been shown to increase energy capacity by 20% and inhibit dendrite formation. eurekalert.org
The electrical conductivity and viscosity of the electrolyte are critical parameters. Studies on hybrid Zn-Ce redox flow batteries have shown that increasing the concentration of zinc(II) methanesulfonate can lead to a decrease in electrolyte conductivity and an increase in viscosity, which can negatively impact battery performance. researchgate.net
Interactive Table 2: Challenges and Solutions in Zinc-Based Batteries
| Challenge | Proposed Solution | Key Benefit | Reference |
| Zinc Dendrite Formation | Hydrophobic zinc salt electrolyte; Additives like propylene glycol methyl ether and zinc-iodide; Natural solvent-based electrolytes. | Improved stability and safety, inhibited dendrite growth. | umd.edunih.goveurekalert.org |
| Limited Electrolyte Stability | "Water-in-salt" electrolytes; Aqueous eutectic electrolytes; Hydrogel electrolytes. | Wider electrochemical stability window. | rsc.org |
| Low Conductivity/High Viscosity | Optimization of zinc methanesulfonate concentration. | Improved mass transport and battery performance. | researchgate.net |
Sustainable Metal Recovery and Circular Hydrometallurgy Initiatives
Methanesulfonic acid and its zinc salt are integral to developing sustainable hydrometallurgical processes for metal recovery, aligning with the principles of a circular economy. acs.orgmdpi.com
Detailed Research Findings:
Methanesulfonic acid is considered a greener alternative to traditional mineral acids like sulfuric acid for leaching metals from industrial residues. rsc.org It exhibits high solubility for various metals, including lead and zinc, making it effective for extracting these metals from waste materials such as jarosite residue from the zinc industry. rsc.org Leaching with MSA has been shown to significantly increase the concentration of lead and zinc in the resulting solution while leaving the majority of iron behind. rsc.org
Solvometallurgy, a branch of extractive metallurgy that uses non-aqueous solvents, is also being explored with MSA for the recovery of lead and silver from zinc leaching residues. acs.org This approach can offer higher selectivity compared to traditional hydrometallurgical processes. acs.org
The concept of circular hydrometallurgy emphasizes minimizing waste and reagent consumption. mdpi.com In this context, the recovery and reuse of MSA after the leaching process are crucial. Studies have demonstrated that MSA can be recovered through vacuum distillation and successfully reused for multiple leaching cycles. rsc.org
Furthermore, hydrometallurgical processes are being developed for the recovery of a wide range of metals, including zinc, from spent batteries, contributing to the recycling of these hazardous waste streams. nih.gov
Interactive Table 3: Metal Recovery using Methanesulfonic Acid-Based Processes
| Waste Source | Target Metals | Leaching Agent | Key Outcome | Reference |
| Jarosite Residue | Lead, Zinc | Methanesulfonic acid (MSA) | Increased Pb/Fe and Zn/Fe mass ratio in the pregnant leach solution. | rsc.org |
| Zinc Leaching Residue | Lead, Silver | Methanesulfonic acid (MSA) | High codissolution of gypsum, requiring pretreatment. | acs.org |
| Spent Ni-MH Batteries | Zinc, Cobalt, Nickel, etc. | Sulfuric Acid | High recovery rates for various metals, including 100% for zinc. | nih.gov |
Development of Next-Generation Functional Materials
The unique properties of zinc methanesulfonate are being leveraged to create novel functional materials with advanced applications.
Detailed Research Findings:
Organozinc compounds, a class of materials that includes derivatives of zinc methanesulfonate, are versatile reagents in organic synthesis. wikipedia.orged.ac.uk They are used in a variety of reactions, including the formation of carbon-carbon bonds, which is fundamental to the synthesis of many complex molecules. wikipedia.orgsigmaaldrich.com
In materials science, zinc-based metal-organic frameworks (MOFs) are being investigated for their catalytic properties. researchgate.net These porous materials have a large surface area and can be designed with specific active sites for various chemical transformations. researchgate.net For example, MOFs synthesized from PET waste-derived ligands and zinc ions have shown potential as catalysts. researchgate.net
Furthermore, the development of materials for advanced energy storage systems often involves the use of zinc compounds. Two-dimensional transition metal carbides and nitrides (MXenes) are being explored as electrode materials for zinc-based energy storage devices due to their unique electrical and electrochemical properties. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The future development of applications for methanesulfonic acid, zinc salt will heavily rely on interdisciplinary research that combines expertise from chemistry, materials science, and engineering.
Detailed Research Findings:
The synthesis of novel catalysts, for example, requires a deep understanding of chemical reaction mechanisms, while the design and fabrication of these catalysts into practical forms for industrial use fall within the domain of materials science and chemical engineering. rsc.orgresearchgate.net The development of advanced batteries is another prime example of interdisciplinary collaboration. umd.edursc.org Chemists work on formulating new electrolytes with optimal properties, materials scientists develop new electrode materials with high capacity and stability, and engineers design and build the battery cells and systems. nih.govrsc.org
The successful implementation of circular hydrometallurgy also necessitates an integrated approach. mdpi.comrsc.org Chemical engineers design the leaching and recovery processes, while chemists and materials scientists work on developing more efficient and selective leaching agents and understanding the fundamental interactions between the solvent and the metals. acs.orgrsc.org
This collaborative approach is essential for translating fundamental scientific discoveries into real-world technologies that can address pressing global challenges in areas such as sustainable manufacturing, clean energy, and resource management.
Q & A
Q. What are the optimal methods for synthesizing zinc methanesulfonate in laboratory settings?
Zinc methanesulfonate can be synthesized by reacting zinc metal or zinc oxide with methanesulfonic acid (MSA). A stoichiometric reaction under controlled temperature (e.g., 60–80°C) ensures complete neutralization. Post-synthesis, purification involves vacuum evaporation to remove excess acid, followed by recrystallization from aqueous or ethanol solutions . Confirm purity via titration (e.g., EDTA for Zn²⁺ quantification) and FT-IR spectroscopy to verify the sulfonate group .
Q. What safety protocols are critical when handling zinc methanesulfonate in laboratory experiments?
Key precautions include:
- Using fume hoods to avoid inhalation of MSA vapors.
- Wearing acid-resistant gloves (e.g., nitrile) and eye protection to prevent skin/eye contact.
- Storing the compound in airtight containers to prevent hygroscopic degradation. Refer to the Safety Data Sheet (SDS) for specific emergency measures, such as neutralization of spills with calcium carbonate .
Q. How does zinc methanesulfonate’s solubility profile impact its utility in aqueous reaction systems?
Zinc methanesulfonate exhibits high solubility in water (>500 g/L at 25°C), making it suitable for homogeneous catalysis and electrolyte formulations. However, solubility decreases sharply in organic solvents like ethanol, which can be leveraged for precipitation-based purification .
Advanced Research Questions
Q. How does methanesulfonic acid (MSA) compare to traditional mineral acids in leaching zinc from industrial residues?
MSA offers superior metal selectivity and lower environmental toxicity compared to HCl or H₂SO₄. For example, in jarosite residue leaching, MSA achieves >90% Zn recovery at 60°C with 1.5 M concentration, while minimizing iron co-dissolution. Analytical methods like ICP-OES validate metal recovery efficiency .
Q. What electrochemical properties make zinc methanesulfonate suitable for advanced battery or plating applications?
Zinc methanesulfonate electrolytes show high ionic conductivity (up to 80 mS/cm at 25°C) due to low ligand-to-metal charge transfer resistance. In electroplating, optimal current density (10–20 mA/cm²) and pH (2–3) yield uniform Zn deposits, as characterized by SEM-EDX .
Q. How can researchers resolve contradictions in reported conductivity data for MSA-based electrolytes?
Discrepancies often arise from variations in ion-pair formation and hydration effects. Methodological consistency is critical:
- Standardize electrolyte preparation (e.g., degassing to remove dissolved O₂/CO₂).
- Use impedance spectroscopy with calibrated cells to measure conductivity.
- Account for temperature fluctuations (±0.1°C control) .
Q. What advanced analytical techniques validate the structural integrity of zinc methanesulfonate in catalytic systems?
- XRD : Confirms crystallinity and phase purity; compare peaks with reference data (e.g., ICDD PDF-00-043-0002).
- XPS : Identifies oxidation states (Zn²⁺ binding energy ~1022 eV) and sulfur speciation (S=O bonds at 168–170 eV).
- NMR : ¹H NMR in D₂O reveals methanesulfonate ligand integrity (δ 2.8 ppm for CH₃ group) .
Q. What methodologies assess the environmental impact of zinc methanesulfonate in large-scale applications?
Conduct life cycle analysis (LCA) to compare MSA’s ecotoxicity (e.g., LC₅₀ for aquatic organisms) with mineral acids. Accelerated degradation studies (e.g., UV/H₂O₂ treatment) quantify persistence in wastewater, supported by HPLC-MS to track breakdown products .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction conditions for zinc methanesulfonate-mediated catalysis in organic synthesis?
Q. What strategies mitigate interference from zinc methanesulfonate in spectroscopic analyses?
- UV-Vis : Use chelating agents (e.g., 8-hydroxyquinoline) to mask Zn²⁺ interference.
- ICP-MS : Employ collision/reaction cells to eliminate polyatomic interferences (e.g., ⁶⁴Zn⁺ vs ⁶⁴Ni⁺) .
Data Interpretation and Contradictions
Q. How should researchers address conflicting reports on the stability of zinc methanesulfonate under humid conditions?
Stability varies with synthesis method: Anhydrous forms (prepared via vacuum drying) are hygroscopic, while hydrated salts (e.g., Zn(CH₃SO₃)₂·3H₂O) exhibit lower deliquescence. Conduct dynamic vapor sorption (DVS) studies to model moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
